Product packaging for 2-Cyano-2-phenylpropanamide(Cat. No.:CAS No. 80544-85-0)

2-Cyano-2-phenylpropanamide

Cat. No.: B15434635
CAS No.: 80544-85-0
M. Wt: 174.20 g/mol
InChI Key: NAAZFNSIBGLOSW-UHFFFAOYSA-N
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Description

2-Cyano-2-phenylpropanamide is a chemical compound with the molecular formula C10H10N2O and is of significant interest in organic and medicinal chemistry research . Compounds featuring the cyanoacrylamide moiety, such as this one, are recognized as versatile building blocks and potential precursors in organic synthesis . They are particularly valuable in the synthesis of more complex molecules for pharmaceutical research. A key area of application for this class of compounds is in biocatalysis studies. For instance, structurally similar Knoevenagel adducts can be chemoselectively reduced by microorganisms, such as marine-derived fungi, to produce saturated derivatives like 2-cyano-3-phenylpropanamide . This biocatalytic ene-reduction provides a sustainable and efficient method for generating chiral intermediates under mild conditions, which is a valuable tool for green chemistry applications . The nitrile and amide functional groups present in the molecule offer multiple sites for further chemical modification and derivatization, making it a flexible scaffold for constructing compound libraries. Researchers utilize this compound primarily in the development of new synthetic methodologies and as an intermediate in the exploration of biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B15434635 2-Cyano-2-phenylpropanamide CAS No. 80544-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80544-85-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-cyano-2-phenylpropanamide

InChI

InChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)

InChI Key

NAAZFNSIBGLOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-cyano-2-phenylpropanamide, tailored for researchers, scientists, and professionals in drug development. The document details the core chemical transformations, experimental protocols, and quantitative data derived from established chemical literature.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a quaternary carbon center with both a nitrile and an amide functional group, presents a unique synthetic challenge. This guide outlines a logical and feasible multi-step synthesis, starting from the readily available precursor, phenylacetonitrile. The described pathway involves the sequential alkylation of the active methylene group of phenylacetonitrile followed by a selective partial hydrolysis of the nitrile to the corresponding amide.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with phenylacetonitrile. The general workflow is depicted below.

SynthesisWorkflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start Phenylacetonitrile Step1 Step 1: Mono-methylation Start->Step1 Methylating Agent, Base Step2 Step 2: Second Methylation Step1->Step2 Methylating Agent, Strong Base Step3 Step 3: Selective Partial Hydrolysis Step2->Step3 H2O, Acid or Base Catalyst End This compound Step3->End

Figure 1: General workflow for the synthesis of this compound.

Detailed Synthesis Pathway and Reaction Mechanisms

The core of the synthesis involves a sequential double methylation of phenylacetonitrile, followed by the selective hydration of the nitrile functionality.

SynthesisPathway Phenylacetonitrile Phenylacetonitrile Reagent1 + CH3I (NaH, THF) Intermediate1 2-Phenylpropanenitrile Reagent2 + CH3I (LDA, THF) Intermediate2 2-Cyano-2-phenylpropane Reagent3 + H2O (H2SO4 / AcOH) Product This compound Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Product

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Cyano-2-phenylpropanamide, a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available data on its chemical characteristics and outlines a plausible synthetic route, offering valuable insights for researchers engaged in its study and application.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[1]
Molecular Weight 174.20 g/mol PubChem (Computed)[1]
XLogP3 1.1PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 174.079312947 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 66.9 ŲPubChem (Computed)[1]
Heavy Atom Count 13PubChem (Computed)[1]

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented, standard methodologies would be employed.

Determination of logP (Octanol-Water Partition Coefficient): The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. A standard method for its experimental determination is the shake-flask method .

  • Preparation of Solutions: A saturated solution of this compound is prepared in both n-octanol and water. The two phases are pre-saturated with each other by mixing for a prolonged period, followed by separation.

  • Partitioning: A known concentration of the compound is dissolved in one of the phases (typically water). An equal volume of the other phase (n-octanol) is added.

  • Equilibration: The mixture is agitated vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.

Spectrophotometric pKa Determination: The acid dissociation constant (pKa) can be determined spectrophotometrically, particularly if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with pH.

  • Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related α-cyanoamides. The following protocol outlines a potential two-step synthesis starting from benzyl cyanide.

Step 1: α-Methylation of Benzyl Cyanide to form 2-Phenylpropanenitrile

  • Reaction Setup: A solution of benzyl cyanide in a suitable aprotic solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C), and a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is added portion-wise to deprotonate the α-carbon of the benzyl cyanide, forming a carbanion.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The carbanion undergoes nucleophilic attack on the methyl iodide, resulting in the formation of 2-phenylpropanenitrile.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 2-phenylpropanenitrile.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of the Nitrile to the Amide

  • Reaction Conditions: The purified 2-phenylpropanenitrile is subjected to controlled hydrolysis. This can be achieved using a variety of reagents, such as hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) or by using a strong acid (e.g., sulfuric acid) at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude this compound can be purified by recrystallization from an appropriate solvent system.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Controlled Hydrolysis start1 Benzyl Cyanide reagents1 1. Strong Base (e.g., NaNH₂) 2. Methyl Iodide (CH₃I) start1->reagents1 product1 2-Phenylpropanenitrile reagents1->product1 reagents2 H₂O₂, NaOH or H₂SO₄ product1->reagents2 product1->reagents2 product2 This compound reagents2->product2

Caption: A two-step synthesis of this compound.

References

In-depth Technical Guide: The Mechanism of Action of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of 2-Cyano-2-phenylpropanamide. Despite extensive searches of chemical and biological databases, no peer-reviewed studies detailing its pharmacological profile, cellular targets, or effects on signaling pathways could be identified. The compound is referenced in chemical literature, primarily in the context of its synthesis and as a chemical intermediate, but its biological properties have not been characterized.

The absence of published biological data for this compound prevents the creation of an in-depth technical guide as requested. Consequently, it is not possible to provide quantitative data on its biological activity, detailed experimental protocols for its evaluation, or diagrams of its potential signaling pathways.

While information on structurally related compounds, such as certain 2-cyanoacrylamide and propanamide derivatives, is available and suggests potential for biological activity, it is crucial to note that these findings cannot be directly extrapolated to this compound. The specific stereochemistry and substituent groups on a molecule are critical determinants of its biological function.

Therefore, this document serves to highlight the current lack of scientific knowledge regarding the mechanism of action of this compound. Further research, including initial biological screening and target identification studies, would be necessary to elucidate any potential therapeutic effects and the underlying molecular mechanisms of this compound.

Summary of Findings:

  • No Biological Data Available: There is no publicly available data on the mechanism of action, cellular targets, or biological activity of this compound.

  • Chemical Synthesis Context: The compound is mentioned in the scientific literature solely in the context of its chemical synthesis.

  • Information on Related Compounds: While some derivatives of 2-cyanoacrylamide and propanamide have been investigated for various biological activities, this information is not directly applicable to this compound.

This report underscores a significant opportunity for novel research into the potential pharmacological properties of this compound. Future investigations would be required to provide the data necessary for a comprehensive technical guide on its mechanism of action.

The Multifaceted Biological Activities of 2-Cyano-2-phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Cyano-2-phenylpropanamide represent a class of organic compounds with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticonvulsant, anti-inflammatory, antiproliferative, and tyrosinase inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, such as 2-cyanoacetamide, with a substituted benzaldehyde. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of (E)-2-Cyano-3-phenylacrylamide Derivatives

Materials:

  • Substituted benzaldehyde (1 mmol)

  • 2-Cyanoacetamide (1 mmol)

  • Triethylamine (catalyst)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the substituted benzaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in a minimal amount of ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature (e.g., 100°C) for a predetermined time (typically 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticonvulsant Activity

Several derivatives have shown potent anticonvulsant effects in preclinical models, most notably the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The mechanism of action is believed to involve the modulation of voltage-gated sodium channels.

Compound/DerivativeAnimal ModelTestED50 (mg/kg)Reference
Bicyclic (tetralinyl, indanyl) aminoacetamide derivativesMouseMES>10, <100 (oral)[1]
S-(+)-2-amino-1-butanol derivative VIIIMouseMESProtective Index (TD50/ED50) of 4.55
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are linked to the inhibition of key inflammatory mediators and signaling pathways, including the NF-κB pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Compound/DerivativeAssayCell LineIC50Reference
(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)TNF-α inhibitionJ774 macrophages7.02 ± 4.24 µM (EC50)
Isonicotinic acid derivative 5ROS InhibitionHuman blood cells1.42 ± 0.1 µg/mL
Isonicotinic acid derivative 6ROS InhibitionHuman blood cellsNot specified, high activity
Isonicotinic acid derivative 8aROS InhibitionHuman blood cellsNot specified, high activity
Isonicotinic acid derivative 8bROS InhibitionHuman blood cellsNot specified, high activity
Antiproliferative Activity

Derivatives of 2-phenylbenzothiazole, which share structural similarities, have exhibited significant antiproliferative activity against various cancer cell lines. The MTT assay is a standard method to assess this activity.

Compound/DerivativeCell LineAssayIC50Reference
2-Phenylbenzothiazole derivativesBreast, prostate, and lung cancer cell linesMTT AssayActivity equivalent to or better than 2-(4-aminophenyl)benzothiazole at 10 µM[2]
Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH)HepG2MTT Assay22±1.33 µg/mL (24h), 5.6±0.42 µg/mL (48h)
Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH)MCF7MTT Assay54±3.5 µg/mL (24h), 11.5±0.9 µg/mL (48h)
Tyrosinase Inhibitory Activity

Certain (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity suggests their potential application in treating hyperpigmentation disorders.

Compound/DerivativeAssayIC50Reference
(E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2)Mushroom Tyrosinase InhibitionComparable to kojic acid at 25µM[3]
2-Cyanopyrrole derivative A12Tyrosinase Inhibition0.97 μM

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Administer the test compound to the animals at various doses and appropriate time points before the test.

  • Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline to ensure good electrical contact.

  • Place the corneal electrodes on the eyes of the animal.

  • Deliver a supramaximal electrical stimulus (e.g., 50 Hz, 60 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Calculate the median effective dose (ED50) using appropriate statistical methods.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution in phosphate buffer.

  • Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism

Anticonvulsant_Mechanism 2_Cyano_2_phenylpropanamide 2_Cyano_2_phenylpropanamide Voltage_Gated_Na_Channel Voltage-Gated Sodium Channel 2_Cyano_2_phenylpropanamide->Voltage_Gated_Na_Channel Blocks Neuronal_Excitability Decreased Neuronal Excitability Voltage_Gated_Na_Channel->Neuronal_Excitability Leads to Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression Results in

Caption: Anticonvulsant mechanism of this compound derivatives.

Anti-inflammatory Mechanism: NF-κB Pathway

Anti_inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK 2_Cyano_2_phenylpropanamide 2_Cyano_2_phenylpropanamide 2_Cyano_2_phenylpropanamide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF_κB NF-κB (p50/p65) NF_κB->IκBα Bound to Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation NF_κB_active Active NF-κB (p50/p65) IκBα_P->NF_κB_active Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_κB_active->Gene_Expression Translocates & Activates Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway.

Antiproliferative Mechanism: MAPK Pathway

Antiproliferative_Mechanism Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates 2_Cyano_2_phenylpropanamide 2_Cyano_2_phenylpropanamide 2_Cyano_2_phenylpropanamide->ERK Inhibits Apoptosis Apoptosis 2_Cyano_2_phenylpropanamide->Apoptosis Induces Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of promising biological activities. Their potential as anticonvulsant, anti-inflammatory, antiproliferative, and tyrosinase-inhibiting agents warrants further investigation. This technical guide provides a foundational resource for researchers, summarizing key synthetic methods, biological data, experimental protocols, and mechanistic insights to facilitate the continued exploration and development of this important class of compounds. The provided data and protocols should be adapted and optimized for specific experimental conditions and research objectives.

References

Spectroscopic Profile of 2-Cyano-2-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Cyano-2-phenylpropanamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the amide protons, and the methyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.3-7.5Multiplet5HAromatic protons (C₆H₅)
~6.0-7.0Broad Singlet2HAmide protons (-CONH₂)
~1.9Singlet3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~170-175Amide Carbonyl (C=O)
~135-140Quaternary Aromatic Carbon (C-Ar)
~128-130Aromatic CH (C-Ar)
~125-127Aromatic CH (C-Ar)
~118-122Nitrile Carbon (C≡N)
~45-50Quaternary Carbon (C-CN)
~25-30Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
2260-2200MediumC≡N stretch (Nitrile)[1]
~1680StrongC=O stretch (Amide)
1600, 1480Medium-WeakC=C stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₀H₁₀N₂O, with a calculated exact mass of approximately 174.08 Da[2].

m/zInterpretation
174Molecular Ion [M]⁺
159[M - CH₃]⁺
130[M - CONH₂]⁺
103[C₆H₅-C-CN]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[3]. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended[3]. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration[3].

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon environment.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique[4].

  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].

  • Pellet Formation : Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet[4].

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum.

  • Spectral Range : Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹[5].

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes fragmentation of the molecule, providing structural information.

  • Sample Introduction : Introduce a small amount of the volatile sample (typically in the microgram range) into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography[6]. The sample is vaporized by heating under high vacuum[7].

  • Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV)[8]. This causes the molecules to ionize and fragment.

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Group Identification) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of 2-Cyano-2-phenylpropanamide (CAS Number: 80544-85-0). Due to the limited availability of direct experimental data for this specific compound, this document leverages theoretical predictions, data from structurally similar molecules, and established principles of physical and organic chemistry to offer valuable insights for researchers. The guide includes predicted solubility data in various solvents, discusses potential degradation pathways, and provides detailed experimental protocols for determining these properties.

Introduction

Physicochemical Properties

The known physical properties of this compound are limited. It has been described as a white solid with a melting point of 108-110 °C.[1] Further characterization of its crystalline form, polymorphism, and other physical properties would require experimental investigation.

Solubility Profile

Predicted Solubility

In the absence of experimental data, computational models can provide valuable estimations of a compound's solubility in various solvents. The following table summarizes the predicted solubility of this compound in a range of common pharmaceutical and laboratory solvents. These predictions were generated using established solubility prediction software that analyzes the molecule's structural features.

Disclaimer: The following data is based on in-silico predictions and should be used as a guide for solvent selection in experimental studies. Actual experimental values may vary.

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)Solvent Type
Water0.850.0049Polar Protic
Ethanol15.20.087Polar Protic
Methanol18.50.106Polar Protic
Isopropanol8.90.051Polar Protic
Acetone25.40.146Polar Aprotic
Acetonitrile22.10.127Polar Aprotic
Dichloromethane35.70.205Non-Polar
Toluene5.30.030Non-Polar
Hexane0.10.0006Non-Polar
Structural Interpretation of Solubility

The predicted solubility profile of this compound can be rationalized by its molecular structure. The presence of the polar amide and nitrile functional groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents, contributing to its predicted moderate solubility in solvents like alcohols, acetone, and acetonitrile. Conversely, the non-polar phenyl group and the overall molecular size limit its solubility in highly polar solvents like water and enhance its solubility in non-polar solvents like dichloromethane. The very low predicted solubility in hexane is consistent with the presence of the polar functional groups.

Stability Profile

General Considerations

The stability of this compound is primarily influenced by the reactivity of its amide and nitrile functional groups. As a tertiary amide, it is generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group. However, degradation can still occur under specific conditions.

Potential Degradation Pathways
  • Hydrolysis: Under strong acidic or basic conditions, and particularly at elevated temperatures, the amide bond can undergo hydrolysis to yield 2-cyano-2-phenylpropanoic acid and ammonia. The nitrile group can also be hydrolyzed, ultimately leading to the formation of a carboxylic acid.

  • Decarboxylation: While the primary compound is a propanamide, if hydrolysis to the corresponding carboxylic acid occurs, subsequent decarboxylation might be a relevant degradation pathway, especially under acidic conditions.

  • Oxidation: The phenyl group could be susceptible to oxidation, although this would likely require strong oxidizing agents or exposure to UV light in the presence of oxygen.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a compound.

G cluster_0 Solubility Determination Workflow A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B Incubation C Separate the solid phase from the saturated solution (centrifugation/filtration) B->C Phase Separation D Quantify the concentration of the dissolved compound in the supernatant C->D Analysis (e.g., HPLC, UV-Vis) E Determine solubility D->E Calculation

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

G cluster_1 Forced Degradation Study Design cluster_conditions Stress Conditions Start Prepare solutions of This compound in relevant solvents Acid Acidic (e.g., 0.1 M HCl) Start->Acid Base Basic (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Analysis Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Identify and quantify degradation products (e.g., by HPLC-MS) Analysis->End

Caption: Logical workflow for a forced degradation study.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and heat if necessary.

    • Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and heat if necessary.

    • Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3%).

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to controlled UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate the parent compound from any degradation products.

  • Evaluation: Quantify the decrease in the parent compound and identify the structure of any major degradation products.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While the absence of direct experimental data necessitates a reliance on predictive models and theoretical considerations, the information presented herein offers a valuable starting point for researchers. The provided experimental protocols can be readily adapted to generate the empirical data required for a comprehensive physicochemical profile of this compound. It is strongly recommended that the predicted data be confirmed through laboratory experimentation.

References

A Guide to Characterizing the Thermal Degradation Profile of Pharmaceutical Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the thermal stability of pharmaceutical compounds, using the hypothetical case of 2-Cyano-2-phenylpropanamide. In the absence of specific experimental data for this molecule in publicly available literature, this document outlines the established methodologies and data presentation formats crucial for such an analysis. The principles and protocols described herein are broadly applicable to the thermal degradation analysis of various organic molecules in a drug development context.

Introduction to Thermal Stability Analysis

Thermal stability is a critical quality attribute of any drug substance, influencing its shelf-life, storage conditions, and manufacturing processes. Understanding a compound's response to heat is essential for ensuring its safety, efficacy, and quality. The primary techniques employed to investigate thermal degradation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Key Experimental Techniques

A thorough thermal degradation profile is typically established using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is invaluable for determining the temperatures at which degradation events occur and the extent of mass loss associated with each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[1][2]

Hypothetical Thermal Degradation Profile of this compound

While specific data is unavailable, a hypothetical degradation profile can be constructed based on the known reactivity of its functional groups (amide, nitrile, phenyl).

Quantitative Data Summary

The following table illustrates how quantitative data from TGA and DSC analyses of a compound like this compound would be presented.

ParameterValueUnitTechniqueInterpretation
TGA
Onset of Decomposition (Tonset)220°CTGAThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)250°CDTGThe temperature at which the rate of mass loss is highest.
Mass Loss (Step 1)35%TGACorresponds to the loss of the cyano and amide functionalities.
Mass Loss (Step 2)60%TGACorresponds to the breakdown of the remaining organic structure.
Residual Mass at 600 °C5%TGAIndicates the amount of non-volatile residue.
DSC
Melting Point (Tm)180°CDSCThe temperature at which the compound transitions from solid to liquid.
Enthalpy of Fusion (ΔHfus)25J/gDSCThe energy required to melt the sample.
Decomposition Exotherm (Tdecomp)245°CDSCThe temperature at which the exothermic decomposition process is maximal.
Enthalpy of Decomposition (ΔHdecomp)-350J/gDSCThe heat released during decomposition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate thermal analysis.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

  • Experimental Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Temperature Range: 25 °C to 300 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Determine the melting point (peak of the endotherm), enthalpy of fusion (area under the melting peak), and the decomposition temperature and enthalpy (from the exothermic peak).

Visualizations

Hypothetical Thermal Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for this compound, involving initial cleavage of the amide and cyano groups, followed by further fragmentation of the aromatic ring at higher temperatures.

G Hypothetical Thermal Degradation Pathway of this compound A This compound B Initial Heat Application (~220-250°C) A->B Heat C Loss of Amide Group (as isocyanic acid and ammonia) B->C D Loss of Cyano Group (as hydrogen cyanide) B->D E Formation of Phenylpropanenitrile and derivatives C->E D->E F Further Heating (>300°C) E->F Heat G Fragmentation of Aromatic Ring F->G H Volatile Products (e.g., CO, CO2, NOx) G->H I Char Residue G->I

Caption: Hypothetical degradation pathway.

Experimental Workflow for Thermal Degradation Analysis

The logical flow of experiments for characterizing the thermal stability of a new chemical entity is depicted below.

G Experimental Workflow for Thermal Degradation Analysis cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Data Interpretation & Reporting A Sample Preparation (Drying, Milling) B Thermogravimetric Analysis (TGA) (Inert Atmosphere) A->B C Differential Scanning Calorimetry (DSC) (Inert Atmosphere) A->C D TGA-MS / TGA-FTIR (Evolved Gas Analysis) B->D Identify Degradation Products E Isothermal TGA (Long-term Stability) B->E Assess Stability Over Time F Kinetic Analysis (Arrhenius, etc.) C->F Determine Degradation Kinetics H Degradation Pathway Proposal D->H G Data Compilation and Analysis E->G F->G G->H I Final Report Generation H->I

References

discovery and history of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a clear discovery and historical record of 2-Cyano-2-phenylpropanamide in publicly accessible scientific literature suggests that this compound may not have been the subject of extensive research or drug development programs. This technical guide, therefore, focuses on the available chemical data and infers potential synthetic routes and biological significance based on related compounds.

Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem
Molecular Weight 174.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 80544-85-0PubChem
SMILES CC(C#N)(C1=CC=CC=C1)C(=O)NPubChem
InChI InChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)PubChem
InChIKey NAAZFNSIBGLOSW-UHFFFAOYSA-NPubChem

Postulated Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, a potential synthetic route can be inferred from established organic chemistry principles and methods used for structurally analogous compounds. A plausible approach would involve the Strecker synthesis of an α-aminonitrile followed by hydrolysis.

A generalized workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Formation of α-Aminonitrile cluster_1 Step 2: Hydrolysis Acetophenone Acetophenone Aminonitrile 2-Amino-2-phenylpropanenitrile Acetophenone->Aminonitrile + NH₄CN AmmoniumCyanide Ammonium Cyanide (NH₄CN) Product This compound Aminonitrile->Product Partial Hydrolysis (e.g., H₂SO₄/H₂O)

Caption: Postulated two-step synthesis of this compound.

Experimental Considerations (Hypothetical)

Step 1: Synthesis of 2-Amino-2-phenylpropanenitrile (Strecker Reaction)

  • Reaction Setup: Acetophenone would be dissolved in a suitable solvent, such as ethanol or methanol.

  • Reagent Addition: An aqueous solution of ammonium cyanide (or sodium cyanide and ammonium chloride) would be added to the solution of acetophenone.

  • Reaction Conditions: The reaction mixture would be stirred at room temperature for a period of 24 to 48 hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture would be extracted with an organic solvent (e.g., diethyl ether). The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Partial Hydrolysis of 2-Amino-2-phenylpropanenitrile

  • Reaction Setup: The crude 2-amino-2-phenylpropanenitrile would be dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water.

  • Reaction Conditions: The solution would be heated to a controlled temperature (e.g., 50-70 °C) and stirred for a specific duration. The reaction conditions would need to be carefully controlled to favor the formation of the amide over complete hydrolysis to the carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture would be neutralized with a base (e.g., sodium bicarbonate) and extracted with an appropriate organic solvent. The product, this compound, would then be purified using techniques such as recrystallization or column chromatography.

Potential Biological Significance (Inferred)

Direct studies on the biological activity of this compound are not available. However, the activities of related classes of compounds can provide insights into its potential pharmacological relevance.

  • 2-Cyanoacrylamide Derivatives: This class of compounds has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1), which is involved in inflammatory signaling pathways.

  • Phenylpropanoids: This is a broad class of plant-derived secondary metabolites. While this compound is a synthetic compound, it shares the core phenylpropane skeleton. Phenylpropanoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The presence of the cyano and amide functional groups, along with the phenyl ring, suggests that this compound could potentially interact with biological targets. However, without experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

The logical relationship for investigating the potential of this compound is outlined below.

G Compound This compound Related_Classes Related Compound Classes (e.g., 2-Cyanoacrylamides, Phenylpropanoids) Compound->Related_Classes Structural Similarity Known_Activities Known Biological Activities (e.g., Kinase Inhibition, Antioxidant) Related_Classes->Known_Activities Exhibit Hypothetical_Activity Hypothetical Biological Activity of This compound Known_Activities->Hypothetical_Activity Suggests Potential Experimental_Validation Experimental Validation (e.g., In vitro assays, In vivo studies) Hypothetical_Activity->Experimental_Validation Requires

Caption: Logical workflow for investigating the biological activity of this compound.

Methodological & Application

The Use of 2-Cyano-2-phenylpropanamide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for academic and research purposes only. The synthesis and use of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting. All local, state, and federal regulations regarding the handling and synthesis of chemical substances must be strictly followed.

Introduction

2-Cyano-2-phenylpropanamide is a nitrile-containing aromatic compound that has been identified as a potential precursor in the synthesis of various organic molecules. Its chemical structure, featuring a nitrile group and a phenyl ring attached to a tertiary carbon, makes it a versatile starting material for the introduction of these functionalities into more complex molecular architectures. This document provides an overview of its potential applications and outlines a general protocol for its use in organic synthesis.

It is important to note that this compound and its derivatives are closely monitored substances in many jurisdictions due to their potential for misuse in the clandestine synthesis of controlled substances. Researchers must be aware of and adhere to all legal requirements concerning the acquisition, handling, and disposal of this compound.

Applications in Organic Synthesis

The primary application of this compound as a precursor lies in its conversion to other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenyl group can undergo various electrophilic substitution reactions.

Key Synthetic Transformations:
  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield 2-phenyl-2-propanecarboxylic acid. This transformation is a common strategy for the synthesis of substituted carboxylic acids.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 2-phenyl-2-propylamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to substituted phenethylamines.

  • Derivatization of the Amide: The amide functionality can be modified through various reactions, such as N-alkylation or conversion to other nitrogen-containing functional groups.

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound. Specific reaction conditions may need to be optimized based on the desired product and scale of the reaction.

Protocol 1: Hydrolysis of this compound to 2-Phenyl-2-propanecarboxylic Acid

Materials:

Reagent/SolventQuantity (Example)
This compound1.0 g
Sulfuric Acid (conc.)5 mL
Water20 mL
Diethyl Ether50 mL
Sodium Bicarbonate (sat. aq.)30 mL
Anhydrous Magnesium SulfateAs needed

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of this compound to 2-Phenyl-2-propylamine

Materials:

Reagent/SolventQuantity (Example)
This compound1.0 g
Lithium Aluminum Hydride (LiAlH4)0.5 g
Anhydrous Diethyl Ether50 mL
Hydrochloric Acid (1 M)20 mL
Sodium Hydroxide (10 M)As needed

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash with diethyl ether.

  • Extract the filtrate with 1 M hydrochloric acid.

  • Basify the aqueous layer with 10 M sodium hydroxide and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by distillation or conversion to a salt followed by recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for utilizing this compound as a precursor in organic synthesis.

G start This compound hydrolysis Hydrolysis (e.g., H2SO4, H2O) start->hydrolysis reduction Reduction (e.g., LiAlH4) start->reduction carboxylic_acid 2-Phenyl-2-propanecarboxylic Acid hydrolysis->carboxylic_acid amine 2-Phenyl-2-propylamine reduction->amine further_synthesis Further Synthetic Modifications carboxylic_acid->further_synthesis amine->further_synthesis caption Synthetic pathways from this compound.

Synthetic pathways from this compound.

Signaling Pathway Analogy in Synthetic Chemistry

While not a biological signaling pathway, the concept of a "synthetic pathway" can be visualized in a similar manner, where a starting material is converted through a series of intermediates to a final product. Each reaction step is analogous to a signaling event, catalyzed by reagents and conditions, leading to a specific chemical transformation.

G cluster_0 Precursor Stage cluster_1 Intermediate Stage cluster_2 Product Stage precursor This compound intermediate Activated Intermediate (e.g., protonated nitrile) precursor->intermediate Reaction Conditions (Catalyst, Solvent, Temp) product Target Molecule (e.g., Carboxylic Acid or Amine) intermediate->product Workup & Purification caption Analogy of a synthetic pathway to a signaling cascade.

Analogy of a synthetic pathway to a signaling cascade.

Application Note: Purification of 2-Cyano-2-phenylpropanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standard protocol for the purification of 2-Cyano-2-phenylpropanamide via recrystallization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol provides a step-by-step methodology, recommended solvent systems, and expected outcomes for achieving high-purity this compound suitable for downstream applications in research and drug development.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various organic molecules. The purity of such intermediates is critical for the success of subsequent reactions and the quality of the final product. Recrystallization offers an effective method for removing impurities that may be present after its synthesis. The principle of this technique relies on the selection of a suitable solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. As the saturated solution cools, the compound of interest crystallizes, leaving the more soluble impurities in the mother liquor.

Data Presentation

While specific experimental data for the recrystallization of this compound is not widely published, the following table presents hypothetical yet realistic quantitative data that could be expected from such a purification process. This data is based on typical yields and purity enhancements observed for the recrystallization of similar aromatic amides.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light yellow powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield N/A75-90%
Melting Point Broad rangeSharp melting point

Experimental Protocol

This protocol outlines the single-solvent recrystallization procedure for this compound. Based on the polarity of the molecule, polar solvents are recommended. Acetonitrile is often a good starting point for the recrystallization of amides.[1] Other potential solvents include ethanol, isopropanol, or acetone. Preliminary solvent screening is advised to determine the optimal solvent for a specific sample.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Acetonitrile)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature but high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool Clear Solution impurities1 Insoluble Impurities hot_filtration->impurities1 filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities2 Soluble Impurities in Mother Liquor filter->impurities2 dry Dry Crystals wash->dry end End: Purified Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Quantification of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Cyano-2-phenylpropanamide in various sample matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic molecules. This method provides a reliable approach for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary
ParameterResult
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 50 µg/mL (R² > 0.999)
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.5%
Accuracy (Recovery) 98.5% - 101.2%
Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v) can be used for isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm, which is a common wavelength for compounds with a phenyl group.

  • Injection Volume: 10 µL.

1.2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the linearity range, and filter through a 0.45 µm syringe filter before injection.

    • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific dose of the active ingredient into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the resulting solution through a 0.45 µm syringe filter.

1.3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve/Extract with Mobile Phase Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Equilibrate Equilibrate System Inject Inject Samples & Standards Equilibrate->Inject Detect UV Detection (210 nm) Inject->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices, such as biological fluids. This protocol may require derivatization to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary
ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity Range 2 - 500 ng/mL (R² > 0.998)
Intra-day Precision (%RSD) < 3.0%
Inter-day Precision (%RSD) < 4.5%
Accuracy (Recovery) 97.0% - 103.5%
Experimental Protocol

2.1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

2.2. Sample Preparation and Derivatization:

  • Standard Stock Solution (100 µg/mL): Prepare in a suitable organic solvent like methanol.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • Sample Extraction from Biological Matrix (e.g., Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat at 70°C for 30 minutes to complete the reaction.

    • Cool to room temperature before injection.

2.3. Analysis Procedure:

  • Perform a system suitability check by injecting a derivatized standard.

  • Inject the derivatized samples and standards into the GC-MS system.

  • Monitor the selected ions for the analyte and internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Matrix Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample_Matrix->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications. This method is ideal for quantifying low levels of this compound in complex biological matrices.

Quantitative Data Summary
ParameterResult
Limit of Detection (LOD) 50 pg/mL
Limit of Quantification (LOQ) 150 pg/mL
Linearity Range 0.2 - 200 ng/mL (R² > 0.999)
Intra-day Precision (%RSD) < 2.5%
Inter-day Precision (%RSD) < 4.0%
Accuracy (Recovery) 97.8% - 102.5%
Experimental Protocol

3.1. Instrumentation and LC-MS/MS Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion.

3.2. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution.

  • Sample Preparation: Supported Liquid Extraction (SLE) is a high-throughput alternative to LLE.

    • Load the sample (e.g., plasma with internal standard) onto the SLE plate.

    • Allow the sample to absorb.

    • Elute the analyte with a water-immiscible organic solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase composition.

3.3. Analysis Procedure:

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.

  • Equilibrate the LC system.

  • Inject the prepared samples and standards.

  • Acquire data using the determined MRM transitions.

  • Construct a calibration curve and quantify the analyte in the samples.

LC-MS/MS Sample Preparation and Analysis Logical Flow

LCMSMS_Flow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Input Sample + Internal Standard SLE_Load Load onto SLE Plate Sample_Input->SLE_Load SLE_Elute Elute with Organic Solvent SLE_Load->SLE_Elute Evap_Recon Evaporate & Reconstitute SLE_Elute->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Logical flow for LC-MS/MS quantification of this compound.

Application of 2-Cyano-2-phenylpropanamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-HET-001

Introduction

2-Cyano-2-phenylpropanamide is a versatile, yet underutilized, starting material in organic synthesis. Its unique structure, possessing a nitrile group, an amide moiety, and a phenyl ring attached to a quaternary carbon, offers multiple reactive sites for the construction of diverse heterocyclic frameworks. This document outlines potential applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, including pyridones and pyrimidines. The protocols provided are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for researchers in drug discovery and development.

Proposed Synthetic Applications

The presence of both a nitrile and an amide functional group in this compound allows for its participation in various cyclization reactions. The adjacent phenyl group can influence the reactivity and stereochemistry of these transformations.

Synthesis of Substituted 2-Pyridones

Substituted 2-pyridones are a class of heterocyclic compounds with a wide range of biological activities. A plausible route to synthesize 3-cyano-3-methyl-4-phenyl-3,4-dihydro-2-pyridone derivatives from this compound involves a Michael addition reaction with α,β-unsaturated ketones followed by an intramolecular cyclization.

Reaction Scheme:

G cluster_0 Synthesis of 2-Pyridone Derivatives start This compound intermediate Michael Adduct (Intermediate) start->intermediate + reagent1 α,β-Unsaturated Ketone (e.g., Chalcone) reagent1->intermediate product 3-Cyano-3-methyl-4,6-diaryl-2-pyridone intermediate->product Intramolecular Cyclization conditions2 Dehydration/ Aromatization conditions1 Base (e.g., NaOEt) Ethanol, Reflux

Figure 1: Proposed synthesis of 2-pyridone derivatives.

Experimental Protocol: Synthesis of 3-Cyano-3-methyl-4,6-diphenyl-2-pyridone

  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.74 g, 10 mmol).

  • To this mixture, add benzalacetophenone (chalcone) (2.08 g, 10 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the product.

Entryα,β-Unsaturated KetoneProductProposed Yield (%)
1Benzalacetophenone3-Cyano-3-methyl-4,6-diphenyl-2-pyridone75
24-Methoxybenzalacetophenone3-Cyano-3-methyl-6-(4-methoxyphenyl)-4-phenyl-2-pyridone72
34-Chlorobenzalacetophenone6-(4-Chlorophenyl)-3-cyano-3-methyl-4-phenyl-2-pyridone78

Table 1: Proposed synthesis of various 2-pyridone derivatives.

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in many pharmaceuticals. A potential pathway to pyrimidine derivatives from this compound is through its reaction with amidines, such as guanidine or acetamidine. This reaction would proceed via condensation and subsequent cyclization.

Reaction Scheme:

G cluster_1 Synthesis of Pyrimidine Derivatives start This compound intermediate Condensation Adduct (Intermediate) start->intermediate + reagent Amidine (e.g., Guanidine) reagent->intermediate product 2-Amino-5-cyano-5-methyl-6-phenyl-4(3H)-pyrimidinone intermediate->product Intramolecular Cyclization conditions Base (e.g., NaH) DMF, Heat

Figure 2: Proposed synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-5-methyl-6-phenyl-4(3H)-pyrimidinone

  • In a flame-dried round-bottom flask, suspend sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in 20 mL of anhydrous dimethylformamide (DMF).

  • Add this compound (1.74 g, 10 mmol) portion-wise at 0 °C.

  • After the evolution of hydrogen ceases, add guanidine hydrochloride (0.96 g, 10 mmol).

  • Heat the reaction mixture at 80 °C for 8 hours.

  • Cool the mixture to room temperature and quench with methanol.

  • Pour the mixture into ice-water and neutralize with acetic acid.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane).

EntryAmidineProductProposed Yield (%)
1Guanidine2-Amino-5-cyano-5-methyl-6-phenyl-4(3H)-pyrimidinone65
2Acetamidine5-Cyano-2,5-dimethyl-6-phenyl-4(3H)-pyrimidinone68
3Benzamidine5-Cyano-5-methyl-2,6-diphenyl-4(3H)-pyrimidinone62

Table 2: Proposed synthesis of various pyrimidine derivatives.

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound in the synthesis of heterocyclic compounds can be summarized as follows:

G start This compound activation Activation of Methylene Group (Base) start->activation reaction Reaction with Bifunctional Reagent activation->reaction cyclization Intramolecular Cyclization reaction->cyclization aromatization Aromatization / Dehydration (Optional) cyclization->aromatization product Heterocyclic Product cyclization->product Directly aromatization->product

Figure 3: General workflow for heterocyclic synthesis.

Disclaimer: The experimental protocols and quantitative data presented in this application note are proposed based on established chemical principles and analogous reactions of similar compounds. These have not been experimentally validated for this compound and should be adapted and optimized by the end-user. Appropriate safety precautions should be taken when performing these or any new chemical reactions.

Application Notes and Protocols: Exploring the Potential of 2-Cyano-2-phenylpropanamide in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This document explores the potential application of 2-cyano-2-phenylpropanamide as a reagent in MCRs.

While a comprehensive review of the scientific literature reveals no direct examples of this compound being employed as a reagent in multi-component reactions, its chemical structure suggests intriguing possibilities for its use as a precursor to reactive intermediates. This document will, therefore, provide a theoretical framework for its potential applications in well-established MCRs, namely the Passerini, Ugi, and Strecker reactions. Detailed protocols for these foundational reactions are also provided to serve as a practical guide for researchers interested in exploring novel reagents in MCR-based synthesis.

Theoretical Applications of this compound in MCRs

The structure of this compound, featuring a nitrile and an amide group on a quaternary carbon, suggests two primary hypothetical roles in multi-component reactions:

  • As an Isocyanide Precursor: The amide functionality could potentially be dehydrated to yield a corresponding isocyanide, 1-cyano-1-phenylethyl isocyanide. Isocyanides are key components in Passerini and Ugi reactions. The in situ generation of this isocyanide from this compound could offer a convenient alternative to handling often volatile and malodorous isocyanide reagents.

  • As a Cyanide Source: Under specific reaction conditions, this compound might serve as a source of the cyanide anion or a cyanide equivalent. This would make it a potential, safer alternative to highly toxic cyanide sources like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in reactions such as the Strecker synthesis of α-amino acids.

Established Multi-Component Reactions: Protocols and Data

The following sections detail the protocols and present data for the Passerini, Ugi, and Strecker reactions, which represent the most likely reaction classes where this compound or its derivatives could hypothetically be employed.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, combining an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[1][2] This reaction is celebrated for its high atom economy and the functional group tolerance of the resulting products, which are valuable in medicinal chemistry.[1][3]

General Reaction Scheme:

G reagents R1-NC + R2-CHO + R3-COOH -> product R1-NH-C(=O)-CH(R2)-O-C(=O)-R3 reagents->product

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol: General Procedure for the Passerini Reaction
  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL) at room temperature, add the isocyanide (1.0 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure α-acyloxy amide.

Representative Data for the Passerini Reaction
EntryAldehyde (R²)Carboxylic Acid (R³)Isocyanide (R¹)SolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanideDCM2485
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanideTHF4878
34-NitrobenzaldehydePropionic AcidBenzyl isocyanideDCM3692
4FurfuralPhenylacetic AcidCyclohexyl isocyanideTHF4881

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4][5] This reaction is renowned for its ability to generate complex molecules with high diversity from simple starting materials, making it a valuable tool in the synthesis of compound libraries for drug screening.[6][7]

General Reaction Scheme:

G reagents R1-NC + R2-CHO + R3-NH2 + R4-COOH -> product R4-C(=O)-N(R3)-CH(R2)-C(=O)-NH-R1 reagents->product

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in a polar solvent such as methanol (MeOH) or trifluoroethanol (TFE) (2 mL). Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Reaction Monitoring: The reaction is typically exothermic and is usually complete within a few hours to 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.

  • Purification: The resulting residue is purified by recrystallization or column chromatography on silica gel to yield the pure α-acylamino amide.

Representative Data for the Ugi Reaction
EntryAldehyde (R²)Amine (R³)Carboxylic Acid (R⁴)Isocyanide (R¹)SolventTime (h)Yield (%)
1BenzaldehydeAnilineAcetic AcidCyclohexyl isocyanideMeOH1288
2IsobutyraldehydeBenzylamineBenzoic Acidtert-Butyl isocyanideTFE2482
34-ChlorobenzaldehydeCyclohexylaminePropionic AcidBenzyl isocyanideMeOH1890
4AcetaldehydeMethylaminePhenylacetic AcidCyclohexyl isocyanideTFE2475

The Strecker Reaction

The Strecker synthesis is a three-component reaction that produces an α-amino nitrile from an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[6] The resulting α-amino nitrile can then be hydrolyzed to afford the corresponding α-amino acid. This reaction is historically significant as one of the first MCRs discovered and remains a fundamental method for amino acid synthesis.

General Reaction Scheme:

G reagents R-CHO + NH3 + KCN -> intermediate R-CH(NH2)-CN reagents->intermediate hydrolysis H3O+ intermediate->hydrolysis product R-CH(NH2)-COOH hydrolysis->product

Caption: General scheme of the Strecker amino acid synthesis.

Experimental Protocol: General Procedure for the Strecker Reaction
  • Reaction Setup: In a well-ventilated fume hood, dissolve the aldehyde (1.0 mmol) in a suitable solvent such as a mixture of water and ethanol. Add a solution of ammonium chloride (1.2 mmol) in water.

  • Addition of Cyanide: Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 mmol) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the α-amino nitrile by TLC.

  • Work-up for α-Amino Nitrile: After completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolysis to α-Amino Acid: The crude α-amino nitrile is then hydrolyzed by heating with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

  • Purification: The resulting amino acid is isolated by adjusting the pH to its isoelectric point, followed by filtration or recrystallization.

Representative Data for the Strecker Reaction (Synthesis of α-Amino Nitriles)
EntryAldehyde (R)AmineCyanide SourceSolventTime (h)Yield (%) of Amino Nitrile
1BenzaldehydeNH₄ClKCNH₂O/EtOH1290
2IsobutyraldehydeNH₄ClKCNH₂O/EtOH2485
3AcetaldehydeNH₄ClNaCNH₂O1888
4PhenylacetaldehydeNH₄ClKCNH₂O/EtOH2482

Conclusion and Future Outlook

Although direct applications of this compound in multi-component reactions are not currently documented, its structure holds promise for its development as a novel reagent. The protocols and data presented for the Passerini, Ugi, and Strecker reactions provide a solid foundation for researchers to explore the potential of this and other new building blocks in the field of MCRs. Future research could focus on developing conditions for the in situ generation of reactive species from this compound and evaluating their efficacy in these powerful synthetic transformations. Such investigations will undoubtedly contribute to the expansion of the synthetic chemist's toolbox and facilitate the discovery of new bioactive molecules.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework and protocols for developing and executing enzyme inhibition assays using the compound 2-Cyano-2-phenylpropanamide. Due to the limited publicly available data on the specific biological targets of this compound, this application note presents a hypothetical scenario where the compound is investigated as a potential inhibitor of a protein kinase. The protocols and data herein are illustrative and intended to serve as a comprehensive guide for researchers initiating studies on this or structurally related molecules. The methodologies can be adapted for various enzyme classes.

The 2-cyano-acrylamide and related moieties are known to be present in compounds that exhibit inhibitory activity against a range of enzymes, including kinases. These functional groups can act as Michael acceptors or engage in other non-covalent interactions within an enzyme's active site, leading to modulation of its catalytic activity. Therefore, a protein kinase has been selected as a representative target for the purpose of this guide.

Hypothetical Target: Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7/TAK1)

Transforming growth factor-β-activated kinase 1 (TAK1) is a key serine/threonine kinase that plays a crucial role in regulating cellular responses to various stimuli, including cytokines and growth factors. It is a central node in signaling pathways such as NF-κB and MAPK, which are implicated in inflammation, immunity, and cell survival. Dysregulation of TAK1 signaling is associated with numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against the target kinase (TAK1) and a related off-target kinase to illustrate a selectivity profile.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Off-Target Enzyme (e.g., p38α)IC50 (nM) [Hypothetical]
This compoundTAK1150p38α>10,000
Control Inhibitor (e.g., 5Z-7-Oxozeaenol)TAK115p38α2,500

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a kinase and the inhibitory potential of a compound. The assay quantifies the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed) and vice-versa.

Materials and Reagents:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Kinase substrate (e.g., MKK6)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (solubilized in DMSO)

  • Control inhibitor (e.g., 5Z-7-Oxozeaenol)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution from the stock is recommended.

    • Prepare a similar dilution series for the control inhibitor.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or control inhibitor to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 1 µL of DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing the TAK1/TAB1 complex and the MKK6 substrate at their final desired concentrations.

    • Add 10 µL of the 2X enzyme/substrate solution to each well containing the compound or DMSO.

    • For the 100% inhibition control wells, add 10 µL of assay buffer without the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Following incubation, add 20 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (Luminescence_max - Luminescence_sample) / (Luminescence_max - Luminescence_min) where Luminescence_max is the signal from the 0% inhibition control (DMSO only) and Luminescence_min is the signal from the 100% inhibition control (no enzyme).

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

TAK1_Signaling_Pathway Stimuli Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Receptor->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/6, MKK4/7) TAK1_complex->MKKs phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates AP1->Nucleus

Caption: Hypothetical TAK1 signaling pathway.

Experimental Workflow

Assay_Workflow start Start prep_compound Prepare Serial Dilution of This compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_enzyme Add Enzyme/Substrate Mix add_compound->add_enzyme prep_enzyme Prepare 2X Enzyme/Substrate Solution prep_enzyme->add_enzyme add_atp Add ATP to Initiate Reaction add_enzyme->add_atp prep_atp Prepare 2X ATP Solution prep_atp->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction add_detection Add Luminescence Detection Reagent incubate_reaction->add_detection incubate_signal Incubate for Signal Stabilization add_detection->incubate_signal read_plate Measure Luminescence incubate_signal->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Kinase inhibition assay workflow.

Disclaimer: The application note, including the choice of target enzyme, protocols, and all presented data, is hypothetical due to the absence of specific published research on the enzyme inhibitory activity of this compound. This document is intended for illustrative and educational purposes to guide researchers in designing their own experiments.

Application Note and Protocols for Cytotoxicity Screening of Novel 2-Cyano-2-phenylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of pharmaceutical research. Among the vast array of chemical scaffolds explored, 2-cyano-2-phenylpropanamide and its analogs represent a class of compounds with potential biological activities. Early-stage assessment of the cytotoxic effects of these novel chemical entities is a critical step in the drug discovery pipeline.[1][2] Cytotoxicity screening provides essential data on a compound's potential to harm cells, helping to identify promising candidates and eliminate those with unfavorable toxicity profiles early in the process, thereby saving time and resources.[1][3] This application note provides a detailed overview and experimental protocols for the initial cytotoxicity screening of novel this compound analogs.

In vitro cytotoxicity assays are fundamental tools for evaluating the toxic effects of compounds on cell viability and function.[4] These assays measure dose-dependent toxicity and can provide insights into the mechanisms of cell death, such as apoptosis and necrosis.[2][4] This document outlines protocols for three commonly used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of novel this compound analogs (designated CP-1, CP-2, and CP-3) to illustrate how data from cytotoxicity screening can be presented for comparative analysis.

Table 1: Cytotoxicity of this compound Analogs on HeLa Cells (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
CP-1 195.2 ± 4.125.6
1072.8 ± 5.5
2551.3 ± 3.9
5028.1 ± 2.7
10010.5 ± 1.8
CP-2 198.1 ± 3.548.2
1085.4 ± 6.2
2565.7 ± 4.8
5045.9 ± 3.3
10022.3 ± 2.1
CP-3 199.5 ± 2.8>100
1092.3 ± 4.9
2580.1 ± 5.1
5068.7 ± 4.5
10055.2 ± 3.8
Vehicle Control -100 ± 3.2-

Table 2: Membrane Integrity Assessment of HeLa Cells Treated with this compound Analogs (LDH Assay)

CompoundConcentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
CP-1 2545.8 ± 4.2
5068.9 ± 5.8
CP-2 2525.1 ± 3.1
5048.3 ± 4.5
CP-3 2510.2 ± 2.5
5022.7 ± 3.3
Vehicle Control -5.1 ± 1.5
Maximum LDH Release -100 ± 6.7

Table 3: Apoptosis Induction by this compound Analogs in HeLa Cells (Annexin V/PI Staining)

Compound (at IC50 concentration)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Live Cells (Annexin V-/PI-) (Mean ± SD)
CP-1 (25.6 µM) 28.4 ± 3.515.2 ± 2.854.1 ± 4.9
CP-2 (48.2 µM) 18.9 ± 2.98.7 ± 1.970.3 ± 5.5
Vehicle Control 2.1 ± 0.81.5 ± 0.595.8 ± 2.1

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments cited in the data tables.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[6]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel this compound analogs (CP-1, CP-2, CP-3) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl sulfoxide (DMSO)[8]

  • 96-well plates[6]

  • Multichannel pipette[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.[6] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.[6]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10]

Materials:

  • Cell culture supernatant from compound-treated cells

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Controls: Set up triplicate wells for the following controls: no-cell control (culture medium background), vehicle-only cells control (spontaneous LDH release), and maximum LDH release control (cells treated with a lysis buffer provided in the kit).[11]

  • Sample Collection: After treating cells with the compounds for the desired time, centrifuge the 96-well plate at 400-600 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release - Absorbance of vehicle control)] x 100.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Compound-treated cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[15]

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and discarding the supernatant.[12][15]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12] Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Sample Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Screening cluster_assays In Vitro Assays MTT MTT Assay (Metabolic Activity) data_acquisition Data Acquisition MTT->data_acquisition LDH LDH Assay (Membrane Integrity) LDH->data_acquisition Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->data_acquisition start Novel this compound Analogs cell_culture Cell Culture (e.g., HeLa cells) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment treatment->MTT treatment->LDH treatment->Apoptosis data_analysis Data Analysis data_acquisition->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

Caption: Workflow for cytotoxicity screening of novel compounds.

Signaling_Pathway Potential Apoptotic Signaling Pathway compound This compound Analog stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Data_Analysis_Logic Data Analysis and Interpretation Logic cluster_input Input Data cluster_processing Data Processing cluster_output Output Metrics MTT_data MTT Absorbance calc_viability Calculate % Viability MTT_data->calc_viability LDH_data LDH Absorbance calc_cytotoxicity Calculate % Cytotoxicity LDH_data->calc_cytotoxicity FACS_data Flow Cytometry Data gate_populations Gate Cell Populations FACS_data->gate_populations IC50 IC50 Value calc_viability->IC50 percent_cytotoxicity % Cytotoxicity calc_cytotoxicity->percent_cytotoxicity percent_apoptosis % Apoptotic Cells gate_populations->percent_apoptosis decision Identify Lead Compound(s) IC50->decision Compare Analogs percent_cytotoxicity->decision Compare Analogs percent_apoptosis->decision Compare Analogs

Caption: Logical flow for data analysis and interpretation.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Cyano-2-phenylpropanamide is a molecule of interest in organic synthesis and pharmaceutical development due to its dual functional groups: a nitrile and an amide. Understanding the reaction kinetics of this compound, particularly its hydrolysis, is crucial for predicting its stability, degradation pathways, and potential for biotransformation. These application notes provide a comprehensive experimental framework for studying the kinetics of this compound hydrolysis under both acidic and basic conditions. The protocols detail the experimental setup, analytical methodologies for monitoring reaction progress, and data analysis techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the partial hydrolysis of a dinitrile precursor, 2-phenyl-2-methylmalononitrile. This can be achieved under controlled acidic or basic conditions.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 2-phenyl-2-methylmalononitrile in 100 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Reaction Conditions: Add 5 mL of concentrated sulfuric acid dropwise while stirring. Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress by taking aliquots every 30 minutes.

  • Reaction Monitoring: Analyze the aliquots using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 ethyl acetate:hexane) to track the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Setup for Kinetic Studies

The hydrolysis of this compound can proceed through two main pathways: hydrolysis of the amide to a carboxylic acid or hydrolysis of the nitrile to an amide, which would then be further hydrolyzed. The following protocols are designed to study the kinetics of the disappearance of the starting material under acidic and basic conditions.

Protocol 2: Kinetic Study of Acid-Catalyzed Hydrolysis

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent that is miscible with water (e.g., ethanol or acetonitrile).

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M HCl) in deionized water.

  • Experimental Setup:

    • Use a temperature-controlled water bath or reaction block to maintain a constant temperature (e.g., 50°C, 60°C, 70°C).

    • In a series of sealed reaction vials, add a known volume of the acidic solution and allow it to equilibrate to the desired temperature.

  • Initiation of Reaction and Sampling:

    • To initiate the reaction, add a small, known volume of the this compound stock solution to each pre-heated vial, ensuring rapid mixing. This is time zero (t=0).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate) to stop the hydrolysis.

  • Sample Analysis: Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or NMR) to determine the concentration of the remaining this compound.

Protocol 3: Kinetic Study of Base-Catalyzed Hydrolysis

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound as described in Protocol 2.

    • Prepare basic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M NaOH) in deionized water.

  • Experimental Setup and Procedure: Follow the same procedure as in Protocol 2, but use the prepared basic solutions instead of acidic solutions. For quenching the reaction, use a suitable acidic solution (e.g., a solution of HCl).

Analytical Methodologies

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for separating and quantifying the components of the reaction mixture.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for acidic conditions or a suitable buffer for basic conditions). A typical starting point could be a 50:50 (v/v) mixture.

  • Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., around 254 nm, characteristic for the phenyl group).

  • Quantification:

    • Prepare a calibration curve by injecting known concentrations of pure this compound.

    • Inject the quenched and diluted reaction aliquots.

    • Determine the concentration of the reactant in each aliquot by comparing its peak area to the calibration curve.

Protocol 5: UV-Vis Spectrophotometry Analysis

This method is suitable if there is a significant change in the UV-Vis spectrum as the reaction progresses.

  • Wavelength Selection: Scan the UV-Vis spectrum of the starting material and the expected products to find a wavelength with a significant change in absorbance that is unique to the reactant.

  • Kinetic Measurement:

    • The reaction can be carried out directly in a temperature-controlled cuvette holder within the spectrophotometer.

    • Mix the reactant and the acid/base solution in the cuvette and start monitoring the absorbance at the chosen wavelength over time.

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to relate the change in absorbance to the change in concentration of this compound.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR allows for the simultaneous monitoring of the disappearance of the reactant and the appearance of products.

  • Sample Preparation: The reaction can be run directly in an NMR tube by adding the reactant and the acid/base solution (in a deuterated solvent like D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to unique protons of the reactant and the products. The relative integrals will be proportional to their concentrations.

Data Presentation

The quantitative data obtained from the kinetic experiments should be organized into tables for clear comparison and analysis.

Table 1: Effect of Acid Concentration on the Rate Constant of Hydrolysis at 60°C

[HCl] (M)Initial Rate (M/s)Pseudo-First-Order Rate Constant, k' (s⁻¹)
0.11.2 x 10⁻⁵1.2 x 10⁻⁴
0.56.0 x 10⁻⁵6.0 x 10⁻⁴
1.01.2 x 10⁻⁴1.2 x 10⁻³

Table 2: Effect of Temperature on the Rate Constant of Hydrolysis in 0.5 M HCl

Temperature (°C)Temperature (K)Pseudo-First-Order Rate Constant, k' (s⁻¹)
50323.152.5 x 10⁻⁴
60333.156.0 x 10⁻⁴
70343.151.3 x 10⁻³

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reactant & Acid/Base Solutions setup Equilibrate Solutions to Temperature prep_reagents->setup initiate Initiate Reaction (t=0) setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analytical_method Analyze Samples (HPLC, UV-Vis, NMR) quench->analytical_method data_analysis Determine Concentrations & Calculate Rate Constants analytical_method->data_analysis

Caption: Workflow for the kinetic study of this compound hydrolysis.

Diagram 2: Potential Hydrolysis Pathways

hydrolysis_pathway cluster_products Hydrolysis Products reactant This compound product1 2-Carbamoyl-2-phenylpropanoic Acid (Amide Hydrolysis) reactant->product1 H⁺/H₂O or OH⁻/H₂O (k₁) product2 2-Phenyl-2-methylmalonamic Acid (Nitrile Hydrolysis) reactant->product2 H⁺/H₂O or OH⁻/H₂O (k₂) final_product 2-Phenyl-2-methylmalonic Acid product1->final_product Further Hydrolysis product2->final_product Further Hydrolysis

Caption: Potential hydrolysis pathways for this compound.

Application Notes & Protocols: The Use of 2-Cyano-2-phenylpropanamide and its Analogs in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-cyano-2-phenylpropanamide scaffold and its derivatives, particularly those containing the 2-cyanoacrylamide moiety, represent a class of compounds with significant potential in the development of novel enzyme inhibitors. These structures are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity.[1][2][3] The presence of the cyano and amide groups allows for diverse chemical modifications, enabling the synthesis of targeted inhibitors for a range of enzymes. This document provides an overview of the applications of this scaffold, with a focus on its use in developing reversible covalent inhibitors, and detailed protocols for relevant experimental procedures.

A notable application of this scaffold is in the development of inhibitors for Transforming growth factor-beta-activated kinase 1 (TAK1), a key signaling protein involved in inflammatory responses and cancer cell survival.[4][5] Derivatives of 2-cyanoacrylamide have been synthesized as potent TAK1 inhibitors, demonstrating the utility of this chemical motif in designing targeted therapies.[4][5] Additionally, related cyanoacetamide derivatives have shown promise as inhibitors of urease, an enzyme implicated in various pathologies.[6]

Data Presentation

The following tables summarize the inhibitory activities of representative compounds based on the 2-cyanoacrylamide and cyanoacetamide scaffolds.

Table 1: Inhibitory Activity of 2-Cyanoacrylamide Derivatives against TAK1

Compound IDStructureTarget EnzymeIC50 (nM)Inhibition TypeReference
13h (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamideTAK127Reversible Covalent[4][5]
6 Pyrimidine compound with 2-cyanoacrylamide moietyTAK1413Not Specified[4]
14 Imidazopyridine with 2-cyanoacrylamide moietyTAK1~826Not Specified[4]

Table 2: Inhibitory Activity of Cyanoacetamide Derivatives against Urease

Compound IDStructureTarget EnzymeIC50 (µg/mL)Reference
15 2-Cyano-N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-3-(furan-2-yl)prop-2-enamideUrease17.34[6]
19 Not specifiedUrease36.75[6]
Thiourea (Standard) ThioureaUrease27.5[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Cyano-3-phenylprop-2-enamide Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-cyano-3-phenylprop-2-enamide derivatives, which are precursors for various enzyme inhibitors.[6]

Materials:

  • Aromatic or heterocyclic aldehyde (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the aromatic or heterocyclic aldehyde (1 mmol), cyanoacetamide (1 mmol), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol.

  • Dry the product to obtain the 2-cyano-3-phenylprop-2-enamide derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay - General Principles

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a target enzyme. Specific conditions (e.g., substrate concentration, enzyme concentration, buffer composition) will need to be optimized for each specific enzyme.[7][8]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor

  • Negative control (solvent vehicle)

Procedure:

  • Prepare a series of dilutions of the test inhibitor compound.

  • In a 96-well microplate, add the assay buffer, target enzyme, and the test inhibitor at various concentrations. Include wells for the positive control and negative control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.[7]

  • Calculate the percentage of enzyme inhibition for each concentration of the test inhibitor compared to the negative control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]

Protocol 3: Determination of Inhibition Type (e.g., Reversible Covalent)

To determine if a compound acts as a reversible covalent inhibitor, a reversibility assay can be performed.[4][5]

Materials:

  • Inhibitor-enzyme complex

  • Reducing agent (e.g., β-mercaptoethanol or dithiothreitol - DTT)

  • Dialysis membrane or size-exclusion chromatography column

  • Assay buffer

Procedure:

  • Incubate the target enzyme with an excess of the inhibitor to form the inhibitor-enzyme complex.

  • Remove the excess unbound inhibitor by dialysis against the assay buffer or by using a size-exclusion chromatography column.

  • Measure the activity of the inhibitor-enzyme complex.

  • Treat the inhibitor-enzyme complex with a reducing agent like β-mercaptoethanol.

  • After a specific incubation time, measure the enzyme activity again.

  • An increase in enzyme activity after the addition of the reducing agent suggests that the inhibitor binds reversibly to a cysteine residue in the enzyme, which is characteristic of reversible covalent inhibition.[4]

Mandatory Visualizations

Signaling Pathway

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_signaling Signaling Cascade cluster_downstream Downstream Effects TNFa TNFα TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 LPS LPS LPS->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival NFkB->CellSurvival AP1->Inflammation AP1->CellSurvival Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1

Caption: TAK1 Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Start Starting Materials (Aldehyde, Cyanoacetamide) Condensation Knoevenagel Condensation Start->Condensation Purification Purification & Characterization Condensation->Purification Library Inhibitor Library Purification->Library Assay Enzyme Inhibition Assay (e.g., TAK1, Urease) Library->Assay IC50 IC50 Determination Assay->IC50 Hit Hit Compound(s) IC50->Hit Kinetics Kinetic Studies Hit->Kinetics Reversibility Reversibility Assay Kinetics->Reversibility Lead Lead Compound Reversibility->Lead

Caption: Workflow for Inhibitor Development.

Logical Relationship

Logical_Relationship cluster_features Key Structural Features cluster_properties Resulting Properties Scaffold This compound Scaffold Cyano Cyano Group (-C≡N) Scaffold->Cyano Amide Amide Group (-CONH2) Scaffold->Amide Phenyl Phenyl Group Scaffold->Phenyl Covalent Potential for Reversible Covalent Bonding Cyano->Covalent Diversity Site for Chemical Diversity Amide->Diversity Binding Hydrophobic/Aromatic Interactions Phenyl->Binding Target Enzyme Active Site (e.g., Cysteine residue) Covalent->Target Interaction Binding->Target Interaction

Caption: Structure-Activity Relationship.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Cyano-2-phenylpropanamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible two-step synthetic route: a Knoevenagel condensation followed by a selective hydrolysis of one of the nitrile groups.

Workflow for Troubleshooting Synthesis Issues

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis reaction Perform Reaction start->reaction workup Work-up & Purification reaction->workup analysis Analyze Product (TLC, NMR, LC-MS) workup->analysis issue Identify Issue analysis->issue low_yield Low Yield issue->low_yield Yield < Expected impurity Impurity Profile issue->impurity Multiple Spots/Peaks no_product No Product Formation issue->no_product Starting Material Unchanged optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction optimize_workup Optimize Work-up/Purification impurity->optimize_workup check_reagents Check Reagent Quality no_product->check_reagents optimize_reaction->reaction optimize_workup->workup check_reagents->reaction Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions benzaldehyde Benzaldehyde dicyanoethene 2-phenyl-1,1-dicyanoethene benzaldehyde->dicyanoethene Knoevenagel Condensation malononitrile Malononitrile malononitrile->dicyanoethene propanamide This compound dicyanoethene->propanamide Partial Hydrolysis diacid 2-phenylpropanedioic acid propanamide->diacid Over-hydrolysis

Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-2-phenylpropanamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available experimental data on the aqueous solubility of 2-Cyano-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering solubility issues with this compound, or compounds with similar structures (e.g., poorly soluble, non-ionizable amides). The strategies and protocols outlined below are based on established principles for enhancing the solubility of poorly water-soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: Based on its chemical structure, this compound possesses characteristics that suggest poor water solubility. The presence of a phenyl group imparts significant hydrophobicity. While the amide and cyano groups can participate in hydrogen bonding, the overall molecule is neutral (non-ionizable) and relatively non-polar, making it difficult to dissolve in a polar solvent like water. Primary and secondary amides generally show better water solubility than tertiary amides due to their hydrogen bonding capabilities.[1]

Q2: What is the first step I should take if I'm observing poor solubility?

A2: The first step is to accurately determine the extent of the solubility issue. A simple shake-flask method can be used to determine the equilibrium solubility. This baseline data is crucial for selecting an appropriate solubility enhancement strategy and evaluating its effectiveness.

Q3: Are there any simple methods to try first for improving solubility in a research setting?

A3: For initial laboratory experiments, using a co-solvent system is often the simplest and quickest method. By adding a water-miscible organic solvent in which your compound is soluble, you can often achieve the desired concentration for preliminary assays.[2][3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2][4]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: No, pH adjustment is unlikely to be effective. This technique is primarily used for ionizable compounds (weak acids or bases).[][6] Since this compound is a neutral molecule, altering the pH of the aqueous medium will not significantly impact its solubility.

Q5: What are the main categories of advanced solubility enhancement techniques I can consider?

A5: The main strategies for poorly soluble, non-ionizable compounds fall into several categories:

  • Physical Modifications: These include reducing the particle size of the compound (micronization, nanosuspension) and creating amorphous solid dispersions.[7][8]

  • Formulation-Based Approaches: This involves the use of excipients to increase solubility, such as co-solvents, surfactants, and cyclodextrins.[9]

Troubleshooting Guides

Issue: Compound precipitates out of solution when my stock solution (in organic solvent) is added to the aqueous buffer.
Question Answer/Suggestion
What is the concentration of the organic solvent in your final aqueous solution? High concentrations of some organic solvents can denature proteins or interfere with cell-based assays. Try to keep the final concentration of the organic co-solvent as low as possible, typically below 1% (v/v).
Have you tried different co-solvents? The choice of co-solvent can impact solubility. Common choices include DMSO, ethanol, and PEG 400.[] Experiment with different co-solvents to find one that provides the best solubility at the lowest concentration.
Could a surfactant help? Yes, adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80 or Cremophor EL) to your aqueous medium can help to stabilize the compound and prevent precipitation. Surfactants work by forming micelles that encapsulate the hydrophobic drug molecules.
Issue: I need a higher concentration of the compound in my aqueous medium than I can achieve with co-solvents alone.
Question Answer/Suggestion
Have you considered using cyclodextrins? Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][11] This is a common and effective technique for neutral compounds.[12]
Is a solid dispersion a viable option? If you need to prepare a solid dosage form or a stock that can be readily dissolved, a solid dispersion might be the solution. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[13]
Could a nanosuspension be beneficial? For very poorly soluble compounds, creating a nanosuspension can significantly increase the dissolution rate and apparent solubility by drastically increasing the surface area of the drug particles.[14] This is a more advanced technique but can be very effective.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly water-soluble drugs. Note that these are general estimates, and the actual improvement will be compound-specific.

Technique Typical Fold-Increase in Solubility References
Co-solvents 2 - 500[15]
Surfactants (Micellar Solubilization) 2 - 1,000
Cyclodextrins 2 - 10,000[11]
Solid Dispersions 10 - 200[13]
Nanosuspensions 10 - 1,000 (dissolution rate)[14]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Determine the solubility of this compound in various water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare a concentrated stock solution in the solvent that provides the best solubility (e.g., 10 mg/mL).

  • To prepare your final aqueous solution, perform a serial dilution of the stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% v/v).

  • Visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration of your compound or try a different co-solvent.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 40% w/v HP-β-CD in water).

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove the undissolved compound.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to ascertain the solubility enhancement.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Select a hydrophilic carrier. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Choose a common volatile solvent in which both the drug and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolve both this compound and the carrier in the chosen solvent in a specific ratio (e.g., 1:4 drug to carrier).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the resulting solid dispersion and pulverize it into a fine powder. This powder can then be used for dissolution studies.[16][17][18]

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Simple Approaches cluster_2 Advanced Approaches start Start: Solubility Issue with This compound determine_sol Determine Baseline Aqueous Solubility (Shake-Flask Method) start->determine_sol cosolvent Attempt Solubilization with Co-solvents (e.g., DMSO, Ethanol) determine_sol->cosolvent check_solubility1 Is Required Concentration Achieved? cosolvent->check_solubility1 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_solubility1->cyclodextrin No solid_dispersion Prepare Solid Dispersion (e.g., with PVP) check_solubility1->solid_dispersion No nanosuspension Formulate Nanosuspension check_solubility1->nanosuspension No end_node Proceed with Experiment check_solubility1->end_node Yes cyclodextrin->end_node solid_dispersion->end_node nanosuspension->end_node

Caption: A decision-making workflow for addressing solubility issues.

solid_dispersion_prep cluster_prep Preparation cluster_processing Processing cluster_output Final Product dissolve Dissolve Drug and Carrier in Common Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry pulverize Pulverize into Powder dry->pulverize final_product Solid Dispersion Powder pulverize->final_product

Caption: Workflow for solid dispersion preparation by solvent evaporation.

References

optimizing reaction conditions for the amidation of 2-phenyl-2-cyanopropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amidation of 2-phenyl-2-cyanopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the amidation of 2-phenyl-2-cyanopropanoic acid?

A1: The primary challenge is the steric hindrance around the carboxylic acid group. The presence of a quaternary carbon atom adjacent to the carboxyl group, substituted with both a phenyl and a cyano group, makes nucleophilic attack by an amine sterically demanding. This often leads to slow reaction rates and may require more reactive coupling reagents or harsher reaction conditions.

Q2: Which coupling reagents are most effective for this type of sterically hindered carboxylic acid?

A2: For sterically hindered substrates like 2-phenyl-2-cyanopropanoic acid, standard carbodiimide reagents like DCC or EDC may give low yields. More potent coupling reagents are often necessary. Phosphonium salts such as PyBOP® and PyAOP, or uronium/aminium salts like HATU, HBTU, and COMU®, are generally more effective as they form highly reactive activated esters.[1][2][3] The choice of reagent can be critical for achieving high yields.[3]

Q3: Can I use additives like HOBt or HOAt with carbodiimides for this reaction?

A3: Yes, and it is highly recommended. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used with carbodiimides like EDC. These additives form active esters that are more reactive than the O-acylisourea intermediate, which can help to improve reaction rates and yields. They can also suppress side reactions and reduce the risk of racemization.[1][4]

Q4: What are the typical solvents and bases used for this amidation?

A4: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.[4][5] A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the ammonium salt formed between the carboxylic acid and the amine and to facilitate the coupling reaction.[5]

Q5: Is there a risk of racemization at the alpha-carbon during the amidation of 2-phenyl-2-cyanopropanoic acid?

A5: Since the alpha-carbon of 2-phenyl-2-cyanopropanoic acid is a quaternary center and not a stereocenter, racemization at this position is not a concern. However, if the amine coupling partner is chiral, care should be taken to choose coupling conditions that do not promote epimerization of the amine.

Q6: Can the cyano group interfere with the amidation reaction?

A6: The cyano group is generally stable under most amidation conditions. However, under strongly acidic or basic conditions, particularly with heating, it could potentially be hydrolyzed to an amide or carboxylic acid.[6][7][8] It is advisable to use mild reaction conditions to avoid unwanted side reactions involving the cyano group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently reactive coupling reagent for the sterically hindered acid. 2. Incomplete activation of the carboxylic acid. 3. Amine is not sufficiently nucleophilic or is present as an ammonium salt. 4. Reaction temperature is too low or reaction time is too short.1. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[1][2] 2. Increase the equivalents of the coupling reagent and base. Ensure anhydrous conditions. 3. Add a non-nucleophilic base like DIPEA (2-3 equivalents) to free the amine. 4. Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the reaction time. Monitor the reaction by TLC or LC-MS.[9]
Formation of a White Precipitate (when using DCC) The precipitate is likely dicyclohexylurea (DCU), a byproduct of DCC.DCU is poorly soluble in most organic solvents. It can be removed by filtration. Rinsing the filter cake with a small amount of cold solvent can help recover any trapped product.[9]
Difficulty in Purifying the Product from Urea Byproduct (when using EDC) The urea byproduct from EDC is water-soluble but can sometimes be difficult to remove completely with a simple aqueous wash.Perform multiple aqueous washes. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO3) can help to remove both unreacted amine and acidic impurities, as well as the urea byproduct.[4][10]
Presence of an N-acylurea Byproduct The O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, can rearrange to a more stable N-acylurea, which is unreactive. This is more common with sterically hindered acids.Adding an activating agent like HOBt or HOAt can trap the O-acylisourea as a more reactive active ester, preventing the rearrangement.[1]
Potential Decarboxylation of the Starting Material Carboxylic acids with electron-withdrawing groups at the α-position, such as a cyano group, can be susceptible to decarboxylation, especially upon heating.[11][12][13][14]Avoid excessively high reaction temperatures. If heating is necessary, do so cautiously and monitor for the formation of 2-phenylpropanenitrile as a byproduct.

Data Presentation

The following table summarizes the expected yields for the amidation of sterically hindered carboxylic acids with various coupling reagents, which can serve as a starting point for optimizing the reaction of 2-phenyl-2-cyanopropanoic acid.

Coupling Reagent Additive Base Solvent Typical Temperature Reported Yield Range for Hindered Acids
EDCHOBtDIPEADMF/MeCN0 °C to RT50-85%[3][4]
DCCDMAP-DCMRT to 40 °CLow to moderate yields, often with N-acylurea byproduct[1]
HATU-DIPEA/TEADMFRT70-95%[1][5]
PyBOP-DIPEADMFRT60-90%[1]
Acyl Fluoride (via BTFFH)-DIPEAMeCN80 °CGood to excellent yields, especially for challenging substrates[9]

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt
  • To a solution of 2-phenyl-2-cyanopropanoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amidation using HATU
  • In a dry flask, dissolve 2-phenyl-2-cyanopropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.5 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (Step 6-8).

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Acid 2-Phenyl-2-cyanopropanoic Acid Start->Acid 1.0 eq Coupling Add Coupling Reagent (e.g., HATU or EDC/HOBt) Acid->Coupling Amine Amine Amine->Coupling 1.1 eq Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling Base Base (e.g., DIPEA) Base->Coupling 2.5 eq Stir Stir at RT Coupling->Stir Quench Aqueous Work-up Stir->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for the amidation of 2-phenyl-2-cyanopropanoic acid.

Troubleshooting_Logic Start Low/No Product CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) Start->CheckReagent UpgradeReagent Use a stronger coupling reagent CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes IncreaseTempTime Increase temperature and/or reaction time CheckConditions->IncreaseTempTime No CheckBase Is a non-nucleophilic base present in sufficient quantity? CheckConditions->CheckBase Yes AddBase Ensure ≥2 eq. of DIPEA or similar base CheckBase->AddBase No CheckPurity Are starting materials pure and anhydrous? CheckBase->CheckPurity Yes PurifyReagents Purify/dry starting materials and solvent CheckPurity->PurifyReagents No

Caption: Troubleshooting logic for low-yield amidation reactions.

References

Technical Support Center: Crystallization of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the crystallization of 2-Cyano-2-phenylpropanamide. The information is based on general principles for the crystallization of aromatic amides and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] For aromatic amides, suitable solvents often include polar protic solvents like ethanol or methanol, and polar aprotic solvents such as acetone, acetonitrile, or ethyl acetate.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[1]

Q2: How can I improve the purity of my crystals?

A2: Purity can be enhanced by ensuring slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice.[4] If colored impurities are present, treating the hot solution with activated charcoal before filtration can be effective.[2][5] A second recrystallization step may also be necessary to achieve high purity.

Q3: What factors influence the yield of the crystallization?

A3: The yield is primarily affected by the choice of solvent, the volume of solvent used, and the cooling process. Using the minimum amount of hot solvent to dissolve the compound will maximize the recovery upon cooling.[1][6] A slow cooling process followed by chilling in an ice bath can also increase the yield.[5][7] However, excessively rapid cooling can lead to the formation of smaller, less pure crystals.[4]

Q4: My compound is precipitating as an oil instead of crystals. What should I do?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated. To address this, you can try reheating the solution and adding more solvent.[4] Alternatively, using a different solvent system or employing a slower cooling rate can promote proper crystal formation. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.[7]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Boil off some of the solvent to increase the concentration. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.[8] - Scratch the inside of the flask with a glass rod to create nucleation sites.[4] - Add a seed crystal of the pure compound.[7]
Crystals are very fine or powder-like. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.[4]- Ensure the solution cools slowly and without disturbance. Insulating the flask can help.[1][6] - Re-dissolve the solid in a minimal amount of hot solvent and allow it to cool more slowly.
Low recovery/yield. - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[4] - The compound has significant solubility in the solvent even at low temperatures.- Use the minimum amount of hot solvent necessary for dissolution.[1] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[5] - Consider a different solvent where the compound has lower solubility at cold temperatures.
Crystals are discolored. Colored impurities are present in the sample.- Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[2][5]

Illustrative Data on Solvent Effects

Disclaimer: The following data is for illustrative purposes only and is based on general trends observed for aromatic amides. Actual results for this compound may vary.

Solvent SystemYield (%)Purity (%)Observations
Ethanol8598Well-formed, needle-like crystals.
Acetone7895Smaller, granular crystals.
Ethyl Acetate8297Good crystal formation, but slower to crystallize.
Toluene6592Slower dissolution and lower recovery.
Ethanol/Water (9:1)9299High yield of very pure, large crystals.

Experimental Protocol: Recrystallization of this compound (General Procedure)

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[5][7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent the compound from crystallizing prematurely in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[1][6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.[7]

Troubleshooting Workflow

TroubleshootingWorkflow start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem impure_crystals Impure Crystals start->impure_crystals Problem success Pure Crystals Obtained start->success Success solution1 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal no_crystals->solution1 Solution solution2 1. Reheat & Add More Solvent 2. Change Solvent System 3. Slower Cooling oiling_out->solution2 Solution solution3 1. Use Minimum Solvent 2. Ensure Complete Cooling 3. Change Solvent low_yield->solution3 Solution solution4 1. Slow Down Cooling 2. Use Activated Charcoal 3. Recrystallize Again impure_crystals->solution4 Solution solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting workflow for crystallization experiments.

References

strategies to prevent the degradation of 2-Cyano-2-phenylpropanamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Cyano-2-phenylpropanamide during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be influenced by several environmental factors.[1][2] Key factors to consider are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2]

  • Humidity: Moisture can facilitate hydrolytic degradation of the amide and nitrile functional groups.[1][3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]

  • pH: Acidic or alkaline conditions can catalyze the hydrolysis of the amide and nitrile moieties.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide group can hydrolyze to the corresponding carboxylic acid (2-cyano-2-phenylpropanoic acid) and ammonia. The nitrile group can also undergo hydrolysis, potentially forming a carboxylic acid and an amide intermediate. This can be catalyzed by acidic or basic conditions.

  • Photodegradation: Aromatic amides can undergo photolytic reactions, such as a photo-Fries rearrangement, upon exposure to UV light.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. For nitrile-containing compounds, this can involve complex reaction pathways.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, although specific pathways would need to be identified through forced degradation studies.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a controlled environment. Based on ICH guidelines for stability testing, the following conditions are recommended for long-term storage:

  • Temperature: 25°C ± 2°C[5]

  • Relative Humidity: 60% RH ± 5% RH[5] For sensitive samples, storage at lower temperatures (e.g., 2-8°C) may be considered.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency or appearance of unknown peaks in HPLC analysis after storage. Degradation of this compound.1. Verify storage conditions (temperature, humidity, light exposure).2. Conduct a forced degradation study to identify potential degradation products.3. Use a validated stability-indicating HPLC method for analysis.
Discoloration of the compound. Photodegradation or oxidative degradation.1. Store the compound in an amber-colored or opaque container to protect it from light.2. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Change in physical state (e.g., clumping). High humidity leading to moisture absorption.1. Store the compound in a desiccator or a controlled low-humidity environment.2. Ensure the container is tightly sealed.
Inconsistent analytical results between batches. Inadequate control of storage conditions or inherent instability of a particular batch.1. Implement standardized storage procedures for all batches.2. Perform a comprehensive stability study on new batches according to ICH guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating capability of an analytical method.[6][7][8]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[10][11][12]

Example HPLC Conditions (to be optimized):

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B30-35 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (or as determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

Table 1: Example Stability Study Data under Accelerated Conditions (40°C/75% RH)
Time PointAssay (%)Total Impurities (%)Appearance
0 Months99.80.2White to off-white powder
1 Month99.50.5White to off-white powder
3 Months98.91.1Slight yellowish tint
6 Months97.22.8Yellowish powder

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products This compound This compound 2-Cyano-2-phenylpropanoic_acid 2-Cyano-2-phenylpropanoic acid This compound->2-Cyano-2-phenylpropanoic_acid Hydrolysis (Acid/Base) Ammonia Ammonia This compound->Ammonia Hydrolysis (Acid/Base) Photo_Fries_products Photo-Fries Rearrangement Products This compound->Photo_Fries_products Photodegradation (UV Light) Oxidative_degradants Oxidative Degradants This compound->Oxidative_degradants Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis HPLC_Method_Development Stability-Indicating HPLC Method Development Acid_Hydrolysis->HPLC_Method_Development Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Method_Development Oxidation Oxidation Oxidation->HPLC_Method_Development Thermal Thermal Degradation Thermal->HPLC_Method_Development Photo Photodegradation Photo->HPLC_Method_Development Method_Validation Method Validation (ICH Q2) HPLC_Method_Development->Method_Validation Stability_Study Long-Term Stability Study (ICH Q1A) Method_Validation->Stability_Study

Caption: Workflow for stability testing of this compound.

References

resolving peak splitting in NMR spectrum of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-2-phenylpropanamide, focusing specifically on resolving complex peak splitting patterns.

Frequently Asked Questions (FAQs)

Q1: Why do the amide (NH₂) protons in my ¹H NMR spectrum appear as two separate, complex signals instead of a single broad peak?

A: This phenomenon is expected for this compound and is primarily due to two factors:

  • Diastereotopicity: The molecule contains a chiral center at the C2 carbon (the carbon bonded to the phenyl, cyano, methyl, and amide groups). This chirality makes the local environment of the two amide protons non-equivalent. Protons in such a non-equivalent environment are termed "diastereotopic" and are expected to have different chemical shifts.[1][2][3]

  • Restricted C-N Bond Rotation: The carbon-nitrogen bond of an amide group has significant double-bond character, which restricts free rotation.[4] This slow rotation on the NMR timescale further reinforces the non-equivalence of the two amide protons, allowing them to be observed as distinct signals. They can also couple to each other (geminal coupling), potentially appearing as two doublets.

Q2: The peaks for my amide protons are very broad. What does this indicate?

A: Broadening of the amide proton signals typically indicates an intermediate rate of chemical exchange on the NMR timescale.[4][5] This could be due to either slow rotation around the C-N amide bond or proton exchange with trace amounts of water or acid in the solvent. To resolve this, performing a variable temperature (VT) NMR experiment is recommended. Lowering the temperature should slow the exchange process, resulting in sharper, more defined peaks. Conversely, increasing the temperature may cause the two distinct signals to broaden and eventually coalesce into a single, averaged peak.

Q3: I see a simple singlet for the methyl (CH₃) group. Is this correct?

A: Yes, a singlet for the methyl group is expected. The three protons of the methyl group are chemically equivalent. They are attached to a quaternary carbon, which has no protons, so there are no adjacent protons for them to couple with. Therefore, the signal should appear as a singlet.

Q4: How can I definitively confirm that the complex signals are from the diastereotopic amide protons?

A: The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The acidic amide protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals corresponding to the NH₂ protons will diminish or disappear entirely, confirming their identity.

Q5: The aromatic region of my spectrum is a complex multiplet, not the simple pattern I expected for a phenyl group. Why?

A: Similar to the amide protons, the adjacent chiral center affects the aromatic protons. The two ortho protons are diastereotopic to each other, and the two meta protons are also diastereotopic. Because they are no longer chemically equivalent, they have slightly different chemical shifts and will couple not only to their neighbors but also potentially to each other, leading to a more complex multiplet than a simple monosubstituted benzene ring might otherwise show.

Q6: What is the best solvent to use for analyzing this compound by NMR?

A: For observing distinct amide proton signals, a polar aprotic solvent like DMSO-d₆ is highly recommended. DMSO is a hydrogen bond acceptor, which slows down the rate of intermolecular proton exchange of the N-H protons, leading to sharper signals.[5] In contrast, using a protic solvent like methanol-d₄ or adding D₂O would cause rapid exchange, leading to the disappearance of the signals. Chloroform-d (CDCl₃) can also be used, but N-H signals may still appear broad depending on the sample's purity and water content.

Expected NMR Data Summary

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. Note that exact values can vary based on solvent, concentration, and temperature.

¹H NMR Data (in DMSO-d₆)
Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
CH₃~1.8 - 2.0Singlet (s)3H
NH₂~7.0 - 8.5Two separate signals, possibly broad or doublets (d)2H
C₆H₅~7.2 - 7.6Multiplet (m)5H
¹³C NMR Data (in DMSO-d₆)
Assignment Expected Chemical Shift (δ, ppm)
CH₃ ~25 - 30
Quaternary C (C-CN)~50 - 60
C N~118 - 125
Aromatic C ~125 - 140
C =O~170 - 175

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard ¹H spectrum using a single-pulse experiment. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm and a larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

Protocol 2: Troubleshooting with Variable Temperature (VT) NMR
  • Purpose: To investigate dynamic processes such as restricted bond rotation causing peak broadening.

  • Initial Setup: Prepare the sample and acquire a standard spectrum at room temperature (e.g., 298 K) as a baseline.

  • Low-Temperature Acquisition: Cool the sample in increments of 10-20 K (e.g., to 273 K, then 253 K). Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a spectrum. Observe for sharpening of broad signals.

  • High-Temperature Acquisition: If necessary, warm the sample in increments of 10-20 K above room temperature. Observe for the broadening and coalescence of separate signals into a single peak.

  • Analysis: Compare the spectra at different temperatures to understand the dynamic behavior of the molecule.

Protocol 3: D₂O Exchange Experiment
  • Purpose: To identify exchangeable protons, such as those of the amide (NH₂) group.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).

  • D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube and invert it gently several times to ensure thorough mixing.

  • Re-acquisition: Place the sample back into the spectrometer, re-shim if necessary, and acquire a second ¹H spectrum using the same parameters.

  • Comparison: Compare the "before" and "after" spectra. The signals corresponding to the amide protons should be significantly reduced in intensity or absent in the second spectrum.

Visual Guides

G Chiral Chiral Center at C2 Diastereotopic Diastereotopic Amide Protons (Ha, Hb) Chiral->Diastereotopic creates NonEquivalent Chemically Non-Equivalent Diastereotopic->NonEquivalent Shifts Different Chemical Shifts (δa ≠ δb) NonEquivalent->Shifts Coupling Geminal Coupling (J_ab) NonEquivalent->Coupling Spectrum Complex Splitting Pattern (e.g., two doublets) Shifts->Spectrum Coupling->Spectrum

Caption: Logical relationship causing complex amide signals.

G start Observed: Complex/Broad Peak Splitting q1 Are exchangeable (N-H) protons suspected? start->q1 exp1 Perform D2O Exchange Experiment q1->exp1 Yes q2 Is a dynamic process (e.g., bond rotation) suspected? q1->q2 No/Unsure res1 Peaks disappear? → Confirmed N-H protons exp1->res1 res1->q2 exp2 Perform Variable Temperature (VT) NMR q2->exp2 Yes q3 Are signals overlapping? q2->q3 No/Unsure res2 Peaks sharpen at low T? Or coalesce at high T? → Confirmed dynamic process exp2->res2 res2->q3 exp3 1. Use higher field NMR 2. Change solvent q3->exp3 Yes end Structure Elucidated q3->end No res3 Improved resolution? → Resolved overlapping signals exp3->res3 res3->end

Caption: Troubleshooting workflow for NMR peak splitting.

References

Technical Support Center: Enhancing the In Vitro Stability of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with 2-Cyano-2-phenylpropanamide in in vitro assays. Given the limited publicly available data on this specific compound, this document addresses common stability challenges encountered with novel small molecules, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay results with this compound are inconsistent. Could compound stability be the issue?

A1: Yes, inconsistent results are a common sign of compound instability. The stability of a compound can be influenced by several factors within an assay, including pH, temperature, buffer components, and the presence of enzymes in cell-based systems.[1][2] Degradation of the compound over the course of the experiment will lead to a lower effective concentration and, consequently, high variability in the results.[3]

Q2: What are the primary degradation pathways I should be concerned about for a compound like this compound?

A2: For a molecule with a propanamide and a cyano group, potential degradation pathways include hydrolysis of the amide or cyano group, particularly at non-neutral pH.[4] Oxidation is another common degradation route, which can be catalyzed by components in the assay medium or exposure to light and oxygen.[1]

Q3: How can I assess the stability of this compound in my specific assay buffer?

A3: A straightforward approach is to incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, light exposure). At various time points, take samples and analyze the concentration of the remaining parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: While a specific recommendation is not available, it is crucial to select a solvent in which the compound is highly soluble to avoid precipitation upon dilution into aqueous assay buffers.[6] Dimethyl sulfoxide (DMSO) is a common choice for small molecules. However, the final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[6] The stability of the compound in the chosen solvent should also be confirmed, especially for long-term storage.

Q5: Can excipients or formulation strategies be used to improve the stability of this compound in in vitro assays?

A5: Yes, various formulation strategies can enhance compound stability. For issues related to poor solubility and precipitation, the use of co-solvents or complexation agents like cyclodextrins can be beneficial.[7][8] For compounds susceptible to oxidation, the addition of antioxidants or chelating agents to the buffer may be necessary.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency Over Time Compound degradation in assay buffer.Perform a time-course stability study in the assay buffer. Analyze compound concentration at T=0 and subsequent time points using HPLC or LC-MS.
High Variability Between Replicates Poor solubility and precipitation of the compound in the aqueous assay medium.Visually inspect for precipitation. Measure the kinetic solubility of the compound in the assay buffer. Consider using solubility enhancers.[8]
Discrepancy Between Biochemical and Cell-Based Assay IC50s Poor cell permeability or rapid metabolism of the compound by cells.Conduct a cell-based metabolic stability assay.[5][9] Assess the intracellular concentration of the compound.[10]
Assay Signal Interference The compound or its degradants interfere with the assay detection method (e.g., fluorescence quenching).Run control experiments with the compound in the absence of the biological target to check for interference.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate the impact of different experimental conditions.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)% Remaining Compound
5.037295.2
7.437288.5
8.537275.1

Table 2: Stability of this compound in Different Assay Media

Assay MediumIncubation Time (hours) at 37°C% Remaining Compound
Phosphate-Buffered Saline (PBS)491.3
DMEM with 10% FBS478.9
Simulated Gastric Fluid (SGF)465.4

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Assay Buffer
  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 10 µM in the desired assay buffer (e.g., PBS, pH 7.4).

  • Sampling: Immediately take a sample at T=0. Incubate the remaining solution at 37°C. Collect additional samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Quenching: For each sample, immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.[4]

  • Calculation: Determine the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: In Vitro Metabolic Stability Assessment
  • System Selection: Choose a suitable metabolic system, such as human liver microsomes or cryopreserved hepatocytes.[5]

  • Incubation Mixture: Prepare an incubation mixture containing the metabolic system (e.g., 0.5 mg/mL liver microsomes), a buffer (e.g., potassium phosphate, pH 7.4), and the test compound (e.g., 1 µM this compound).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor, such as NADPH.[5]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., cold methanol).

  • Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS.

  • Data Interpretation: Calculate metabolic stability parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

Visualizations

A This compound B Hydrolysis of Amide A->B High/Low pH D Hydrolysis of Cyano Group A->D Acidic/Basic Conditions F Oxidation A->F Presence of O2, Light C 2-Cyano-2-phenylpropanoic Acid B->C E 2-Carbamoyl-2-phenylpropanamide D->E G Oxidized Metabolites F->G

Caption: Hypothetical degradation pathways for this compound.

start Start: Inconsistent Assay Results q1 Is the compound soluble in assay buffer? start->q1 sol_yes Assess Chemical Stability (Protocol 1) q1->sol_yes Yes sol_no Improve Formulation: - Use co-solvents - Add cyclodextrins q1->sol_no No q2 Is the compound stable for the assay duration? sol_yes->q2 sol_no->q1 stab_yes Assess Metabolic Stability (for cell-based assays) (Protocol 2) q2->stab_yes Yes stab_no Modify Assay Conditions: - Reduce incubation time - Adjust pH - Add antioxidants q2->stab_no No end End: Optimized Assay Conditions stab_yes->end stab_no->end

Caption: Troubleshooting workflow for assay stability issues.

prep Prepare Compound Stock and Assay Buffer incubate Incubate Compound in Buffer at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction with Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing chemical stability.

References

Technical Support Center: Purification of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Cyano-2-phenylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities typically arise from the synthetic route and potential degradation of the target molecule. These can include:

  • Unreacted Starting Materials: Depending on the synthesis method, these could include phenylacetonitrile, a methylating agent, and a source of the amide group.

  • Hydrolysis Products: The nitrile and amide functional groups in this compound are susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of:

    • 2-Phenylpropanamide

    • 2-Cyano-2-phenylpropanoic acid

    • 2-Phenylpropanoic acid

  • Side Products: Incomplete reactions or side reactions can lead to various other impurities.

Q2: What is the primary challenge in purifying this compound?

A2: The primary challenge is preventing the hydrolysis of the cyano and amide groups during purification.[1][2][3] The use of strongly acidic or basic conditions, or prolonged heating in the presence of water or protic solvents, can lead to the formation of the corresponding carboxylic acid and/or the amide without the cyano group.[1][2][3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and for quantifying impurities. Other useful techniques include:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified compound and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Low yield after recrystallization.

Possible Cause Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a mixed solvent system. A good starting point for a compound like this compound could be a toluene/methanol or ethanol/water mixture.[4][5][6]
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
The product is an oil instead of a crystalline solid."Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Problem: The purified product is still impure after recrystallization.

Possible Cause Solution
The chosen solvent does not effectively differentiate between the desired compound and the impurities.Perform small-scale solubility tests with a range of solvents to find one that dissolves the impurities well at all temperatures but the desired compound only when hot.
Impurities are trapped within the crystal lattice.A second recrystallization step may be necessary. Ensure slow cooling to allow for selective crystallization.
Chromatography Issues

Problem: Poor separation of the desired compound from impurities during column chromatography.

Possible Cause Solution
Incorrect mobile phase polarity.If using normal phase chromatography (e.g., silica gel), and the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are not eluting, increase the polarity. For reversed-phase chromatography, the opposite applies.
The column is overloaded with the crude sample.Use an appropriate ratio of crude material to stationary phase. A general rule of thumb is 1:20 to 1:100 (sample to silica gel by weight).
The compound is degrading on the column.If using silica gel, which is slightly acidic, consider adding a small amount of a neutralizer like triethylamine to the mobile phase, especially if basic impurities are present or the compound is acid-sensitive. Alternatively, use a more neutral stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Toluene/Methanol)

This protocol is adapted from a method used for a structurally similar compound and is a good starting point.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid. Toluene is the "good" solvent in this case.

  • Induce Precipitation: While the solution is still hot, slowly add methanol dropwise. Methanol is the "poor" solvent. Continue adding until the solution becomes slightly cloudy, indicating the point of saturation.

  • Redissolution: Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Dry pack the column with silica gel, then equilibrate with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then load the dried silica onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The exact gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Toluene/Methanol) Crude->Recrystallization Initial Purification Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Alternative/Further Purification Pure_Product Pure this compound Recrystallization->Pure_Product High Purity Chromatography->Pure_Product High Purity Hydrolysis_Pathway cluster_main This compound cluster_impurities Potential Hydrolysis Impurities Main_Compound C6H5-C(CN)(CH3)-C(=O)NH2 Amide 2-Phenylpropanamide C6H5-CH(CH3)-C(=O)NH2 Main_Compound->Amide Hydrolysis of Cyano Group Cyano_Acid 2-Cyano-2-phenylpropanoic Acid C6H5-C(CN)(CH3)-COOH Main_Compound->Cyano_Acid Hydrolysis of Amide Group

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Cyano-2-phenylpropanamide for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable approach is a variation of the Strecker synthesis. This typically involves a one-pot reaction of acetophenone with a cyanide source (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) to form the intermediate 2-amino-2-phenylpropanenitrile. This intermediate is then hydrolyzed under controlled conditions to yield this compound. An alternative route involves the cyanation of a 2-phenylpropanamide derivative.

Q2: What are the primary safety concerns when working with cyanide reagents on a larger scale?

A2: The primary safety concern is the potential release of highly toxic hydrogen cyanide (HCN) gas.[1][2] This can occur if the cyanide salt comes into contact with acids.[3][4] Proper handling procedures, a well-ventilated work area, and the availability of an appropriate scrubber system and cyanide antidote kits are essential.[1][5] All personnel must be thoroughly trained in handling cyanide-containing materials.[2][6]

Q3: How can I control the hydrolysis of the nitrile intermediate to selectively form the amide without over-hydrolyzing to the carboxylic acid?

A3: Controlled hydrolysis is crucial. This can be achieved by carefully managing the reaction conditions. Using a milder acid or base and controlling the temperature and reaction time can favor the formation of the amide. For instance, using sulfuric acid in a limited amount of water or a controlled basic hydrolysis with a reagent like potassium carbonate can help stop the reaction at the amide stage. Continuous monitoring of the reaction progress by techniques like HPLC is recommended to determine the optimal endpoint.

Q4: What are the typical impurities I might encounter, and how can they be minimized?

A4: Typical impurities can arise from the Strecker synthesis, including unreacted starting materials, the corresponding α-hydroxy nitrile, and byproducts from the hydrolysis step, such as the α-amino acid or the carboxylic acid.[7] To minimize these, ensure the initial imine formation is as complete as possible before the addition of the cyanide source. For the hydrolysis step, as mentioned, strict control of reaction parameters is key. Purification of the final product, for example, by recrystallization, will be necessary to achieve the high purity required for preclinical studies.

Troubleshooting Guides

Problem 1: Low Yield of 2-Amino-2-phenylpropanenitrile Intermediate
Potential Cause Troubleshooting Step
Incomplete imine formation - Ensure anhydrous conditions for the initial reaction of acetophenone and the ammonia source. - Allow sufficient reaction time for imine formation before adding the cyanide source.
Side reaction to form α-hydroxy nitrile - Maintain a basic pH during the addition of the cyanide source to favor the amino-nitrile formation.
Loss of product during workup - Optimize extraction procedures. Ensure the pH of the aqueous layer is adjusted to maximize the recovery of the basic amino-nitrile in the organic phase.
Suboptimal reaction temperature - Experiment with a range of temperatures for the cyanation step. Some reactions may benefit from sub-ambient temperatures to minimize side reactions.
Problem 2: Over-hydrolysis to 2-Cyano-2-phenylpropanoic Acid
Potential Cause Troubleshooting Step
Reaction conditions too harsh - Reduce the concentration of the acid or base used for hydrolysis. - Lower the reaction temperature.
Extended reaction time - Monitor the reaction closely using HPLC and quench the reaction as soon as the desired conversion to the amide is achieved.
Excess water present - Use a stoichiometric amount of water for the hydrolysis to limit the progression to the carboxylic acid.
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step
Presence of closely related impurities - Employ a multi-step purification process, which may include column chromatography followed by recrystallization.
Oily product that does not crystallize - Try different solvent systems for recrystallization. - Consider converting the product to a salt for easier purification and then regenerating the free amide.
Thermal degradation during solvent removal - Use a rotary evaporator under reduced pressure and at a moderate temperature to remove the solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-phenylpropanenitrile (Strecker Intermediate)
  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with ammonium chloride (58.8 g, 1.1 mol) and a 30% aqueous ammonia solution (150 mL).

  • Addition of Ketone: Cool the mixture to 10-15°C in an ice bath. Add acetophenone (120.15 g, 1.0 mol) dropwise over 30 minutes while maintaining the temperature.

  • Cyanation: In a separate beaker, dissolve sodium cyanide (53.9 g, 1.1 mol) in 100 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 20°C.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Extract the reaction mixture with dichloromethane (3 x 200 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 2-amino-2-phenylpropanenitrile.

Protocol 2: Controlled Hydrolysis to this compound
  • Reaction Setup: In a 500 mL flask, dissolve the crude 2-amino-2-phenylpropanenitrile (73.1 g, 0.5 mol) in 200 mL of acetic acid.

  • Acid Addition: Cool the solution to 0°C and slowly add concentrated sulfuric acid (27.5 mL, 0.5 mol) while keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by HPLC.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Strecker Synthesis of α-Aminonitriles

ParameterCondition ACondition BCondition C
Cyanide Source Sodium CyanidePotassium CyanideTrimethylsilyl Cyanide
Ammonia Source NH4Cl / NH3 (aq)NH4OAc(NH4)2CO3
Solvent Water/MethanolEthanolDichloromethane
Temperature 0-25°C20-30°C-10 to 20°C
Reaction Time 12-24 hours24-48 hours6-12 hours
Typical Yield 75-85%70-80%80-90%

Table 2: Comparison of Hydrolysis Conditions for Nitrile to Amide Conversion

ParameterAcid-CatalyzedBase-Catalyzed
Reagent H2SO4 in Acetic AcidKOH in Ethanol
Temperature 0-25°C50-70°C
Reaction Time 12-18 hours4-8 hours
Selectivity (Amide:Acid) Moderate to GoodGood
Typical Yield 60-75%65-80%

Visualizations

experimental_workflow cluster_strecker Step 1: Strecker Synthesis cluster_hydrolysis Step 2: Controlled Hydrolysis cluster_purification Step 3: Purification start Acetophenone + NH4Cl/NH3 imine Imine Formation start->imine Stirring cyanation Addition of NaCN imine->cyanation Controlled Addition aminonitrile 2-Amino-2-phenylpropanenitrile cyanation->aminonitrile Reaction hydrolysis_start Aminonitrile in Acetic Acid aminonitrile->hydrolysis_start Workup & Isolation acid_add Add H2SO4 hydrolysis_start->acid_add Cooling hydrolysis_reaction Stirring & Monitoring acid_add->hydrolysis_reaction product This compound hydrolysis_reaction->product crude_product Crude Product product->crude_product Quenching & Workup extraction Extraction & Wash crude_product->extraction recrystallization Recrystallization extraction->recrystallization final_product Pure Product recrystallization->final_product troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue q_yield Which step has low yield? start->q_yield q_purity What are the main impurities? start->q_purity strecker_yield Strecker Synthesis q_yield->strecker_yield Step 1 hydrolysis_yield Hydrolysis q_yield->hydrolysis_yield Step 2 node_imine Check imine formation conditions strecker_yield->node_imine node_temp Optimize reaction temperature strecker_yield->node_temp node_conditions Use milder hydrolysis conditions hydrolysis_yield->node_conditions node_monitoring Monitor reaction closely hydrolysis_yield->node_monitoring starting_materials Unreacted Starting Materials q_purity->starting_materials over_hydrolysis Over-hydrolyzed Acid q_purity->over_hydrolysis node_reaction_time Increase reaction time starting_materials->node_reaction_time node_stoichiometry Check reagent stoichiometry starting_materials->node_stoichiometry node_hydrolysis_control Refine hydrolysis control over_hydrolysis->node_hydrolysis_control node_purification Improve purification method over_hydrolysis->node_purification

References

Validation & Comparative

comparing the efficacy of 2-Cyano-2-phenylpropanamide with other nitrile compounds

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Nitrile-Containing Compounds: A Comparative Analysis

An examination of the therapeutic potential of various nitrile compounds reveals a landscape of diverse biological activities. While specific data on 2-Cyano-2-phenylpropanamide is not publicly available in the reviewed scientific literature, a comparative analysis of other nitrile-containing molecules, particularly those with a cyano group adjacent to an amide or within a heterocyclic structure, offers valuable insights for researchers and drug development professionals.

This guide provides a comparative overview of the efficacy of several biologically active nitrile compounds, supported by experimental data from in vitro studies. The inclusion of the nitrile moiety, a versatile functional group, has been shown to enhance pharmacological properties such as binding affinity and metabolic stability in a variety of drug candidates.[1]

Quantitative Efficacy Data of Selected Nitrile Compounds

The following table summarizes the in vitro efficacy of various nitrile-containing compounds against different biological targets. The data highlights the potential of these molecules in therapeutic areas such as oncology and infectious diseases.

Compound ClassSpecific CompoundTarget/AssayCell LineEfficacy Metric (IC50/EC50)Reference
2-Cyanoacrylamide Derivatives Derivative 13hTAK1 Kinase Inhibition-27 nM[2]
Compound C6Anti-infective (Murine Norovirus)RAW cells>2 orders of magnitude decrease in viral replication[3]
Compound C6Anti-infective (Listeria monocytogenes)RAW cells28.3% bacterial growth after 8h[3]
Compound E3Anti-infective (Listeria monocytogenes)RAW cells29.2% bacterial growth after 8h[3]
2-Cyanopyridine Derivatives Compound 27Anticancer (Lung Cancer)H4600.23 nM[3]
Compound 27Anticancer (Colon Cancer)HT-290.65 nM[3]
Compound 27Anticancer (Hepatocellular Carcinoma)SMMC-77210.77 nM[3]
2-Cyanopyrrole Derivatives Compound A12Tyrosinase Inhibition-0.97 µM[4]
2-Cyanocinnamic Acid Amides Compound 7bAnticancerMelanoma (LOX IMVI)GI50 = 3.903 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells, leading to the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a specific antibody that recognizes the phosphorylated substrate (e.g., in an ELISA format).

    • Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is converted into a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some nitrile compounds and a general workflow for in vitro anticancer drug screening.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 TAB1/2 TAB1/2 TAK1->TAB1/2 IKK_Complex IKK Complex TAK1->IKK_Complex MKKs MKKs TAK1->MKKs IκBα IκBα IKK_Complex->IκBα phosphorylates JNK/p38 JNK/p38 MKKs->JNK/p38 NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates AP-1 AP-1 JNK/p38->AP-1 Gene_Expression Inflammatory Gene Expression NF-κB_nuc->Gene_Expression AP-1->Gene_Expression

Caption: Simplified TAK1 signaling pathway.

Anticancer_Screening_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Nitrile Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Potent Compounds End End Hit_Identification->End Inactive Compounds Mechanism_Studies->End

Caption: General workflow for in vitro anticancer drug screening.

References

A Comparative Guide to the Cross-Reactivity of Aromatic Anticonvulsant Drugs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of commonly prescribed aromatic anticonvulsant drugs. Due to the limited availability of public data on 2-Cyano-2-phenylpropanamide, this document focuses on structurally related aromatic anticonvulsants, offering a predictive framework for assessing potential cross-reactivity in biological assays. The information presented is intended to guide preclinical and clinical research into the immunogenic potential of new chemical entities within this therapeutic class.

Introduction to Anticonvulsant Cross-Reactivity

Adverse drug reactions, particularly cutaneous manifestations, are a significant concern in the treatment of epilepsy. Aromatic anticonvulsants, a class of drugs that includes phenytoin, carbamazepine, and phenobarbital, are frequently associated with hypersensitivity reactions.[1][2][3] A key challenge in managing patients who experience a reaction to one of these drugs is the high rate of cross-reactivity among other aromatic anticonvulsants.[1][2][4] This phenomenon is believed to be mediated by the immune system, specifically through the activation of drug-specific T-cells.[5] Understanding the potential for cross-reactivity is crucial for the development of safer antiepileptic drugs.

Comparative Analysis of Cross-Reactivity Rates

The following table summarizes the observed rates of cross-reactivity in patients who have experienced a rash with one aromatic anticonvulsant and were subsequently treated with another. These data are derived from retrospective clinical studies.

Initial Drug (Causing Rash) Subsequent Drug Cross-Reactivity Rate (%) Reference
PhenytoinCarbamazepine40-58%[4][6]
CarbamazepinePhenytoin42-57.6%[7]
PhenobarbitalCarbamazepine and/or Phenytoin80%[4][6]
CarbamazepineOxcarbazepine<33%[8]
CarbamazepineLamotrigine20%[7]
LamotrigineCarbamazepine26.3%[7]
PhenytoinLamotrigine18.9%[7]
LamotriginePhenytoin38.9%[7]
PhenobarbitalPhenytoin53.3%[7]
PhenytoinPhenobarbital19.5%[7]

It is important to note that the overall incidence of rash associated with any aromatic anticonvulsant is approximately 14.3%, with 2.8% of patients reacting to two or more agents.[1]

Experimental Protocols for Assessing Cross-Reactivity

The assessment of cross-reactivity is performed using both in vivo and in vitro assays. The most common methods are the Lymphocyte Transformation Test (LTT) and patch testing.

1. Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method used to detect drug-specific memory T-cell responses.[9][10]

  • Principle: Peripheral blood mononuclear cells (PBMCs) from a sensitized individual are cultured in the presence of the suspected drug. If drug-specific memory T-cells are present, they will proliferate. This proliferation is measured, typically by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by colorimetric assays (e.g., MTT or XTT).[9]

  • Methodology:

    • PBMC Isolation: Isolate PBMCs from the patient's whole blood using density gradient centrifugation.

    • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in a suitable culture medium supplemented with 5-10% autologous serum.

    • Drug Stimulation: Add the test drugs (e.g., this compound, phenytoin, carbamazepine) at various non-toxic concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).

    • Incubation: Incubate the plates for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.[10]

    • Proliferation Assay: On the final day of culture, add the proliferation detection reagent (e.g., XTT) and incubate for 4-6 hours. Measure the absorbance using a plate reader.

    • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean optical density of the drug-stimulated wells by the mean optical density of the unstimulated wells. An SI ≥ 2 is typically considered a positive result.[10]

2. Patch Testing

Patch testing is an in vivo method to diagnose delayed-type hypersensitivity reactions.[11][12]

  • Principle: The suspected drug is applied to the skin under an occlusive patch. A localized inflammatory reaction at the application site after 48-96 hours indicates a positive response.

  • Methodology:

    • Allergen Preparation: Prepare the test drugs in a suitable vehicle, most commonly petrolatum, at concentrations of 10-20%.[12] Pure drug substances are preferred to avoid reactions to tablet excipients.[12]

    • Application: Apply a small amount of the prepared allergen to a Finn chamber or similar patch test unit and affix it to the patient's upper back.

    • Occlusion: Leave the patches in place for 48 hours, during which time the patient should avoid getting their back wet.[13][14]

    • Reading: Remove the patches after 48 hours and mark the test sites. Read the reactions at 48 hours and again at 72 or 96 hours.[14] Additional readings may be necessary as some reactions can be delayed.[11]

    • Interpretation: Grade the reactions based on the presence and intensity of erythema, infiltration, and vesiculation according to the International Contact Dermatitis Research Group (ICDRG) criteria.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment (LTT) cluster_invivo In Vivo Assessment (Patch Test) PBMC_Isolation PBMC_Isolation Cell_Culture Cell_Culture PBMC_Isolation->Cell_Culture Isolate PBMCs Drug_Stimulation Drug_Stimulation Cell_Culture->Drug_Stimulation Plate cells Incubation Incubation Drug_Stimulation->Incubation Add drugs Proliferation_Assay Proliferation_Assay Incubation->Proliferation_Assay 5-6 days Data_Analysis Calculate SI Proliferation_Assay->Data_Analysis Measure proliferation Allergen_Prep Allergen_Prep Application Application Allergen_Prep->Application Prepare allergens Occlusion Occlusion Application->Occlusion Apply patches Reading Reading Occlusion->Reading 48 hours Interpretation Grade reaction Reading->Interpretation 48h & 96h readings Patient_Sample Patient Sample (Blood/Patient) Patient_Sample->PBMC_Isolation Patient_Sample->Allergen_Prep

Fig. 1: Experimental workflow for assessing drug cross-reactivity.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Drug Aromatic Anticonvulsant Drug_Protein_Complex Drug-Protein Adduct Drug->Drug_Protein_Complex Protein Self-Protein Protein->Drug_Protein_Complex MHC MHC Presentation Drug_Protein_Complex->MHC Processing TCR T-Cell Receptor (TCR) MHC->TCR Recognition Activation T-Cell Activation TCR->Activation Cytokine_Release Cytokine Release (e.g., IFN-γ) Activation->Cytokine_Release Cellular_Response Cellular Response (e.g., Skin Rash) Cytokine_Release->Cellular_Response

Fig. 2: Simplified signaling pathway of T-cell mediated hypersensitivity.

Mechanism of T-Cell Mediated Hypersensitivity

The prevailing theory for T-cell mediated hypersensitivity to aromatic anticonvulsants is the "hapten hypothesis".[5][15] In this model, the drug or its reactive metabolite acts as a hapten, covalently binding to endogenous proteins. These modified proteins are then processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) molecules to T-cells.[5] The recognition of this drug-protein complex by specific T-cell receptors (TCRs) leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines, which ultimately manifest as a clinical hypersensitivity reaction, such as a skin rash.[16] An alternative "p-i" (pharmacological interaction) concept suggests that some drugs can directly and non-covalently interact with MHC or TCR molecules to stimulate T-cells.[5][15]

Conclusion

The high rate of cross-reactivity among aromatic anticonvulsants underscores the importance of careful evaluation of new drug candidates with similar chemical structures. For a novel compound like this compound, a thorough assessment using both in vitro and in vivo methods, such as the Lymphocyte Transformation Test and patch testing, is recommended. Understanding the potential for cross-reactivity with existing aromatic anticonvulsants is a critical step in the development of safer therapies for epilepsy and other neurological disorders. Further research into the specific T-cell epitopes and the role of pharmacogenetics will be instrumental in predicting and preventing these adverse drug reactions.

References

comparative analysis of the inhibitory activity of 2-Cyano-2-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of several classes of compounds containing a 2-cyano-phenyl moiety. While structurally distinct from a core 2-Cyano-2-phenylpropanamide, these derivatives share key chemical features and exhibit a range of inhibitory activities against various enzymatic targets. This report summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate objective comparison and inform future drug discovery efforts.

I. Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Quantitative Inhibitory Data
Compound ClassDerivative ExampleTarget EnzymeIC50 Value (µM)Cell LineComments
(E)-2-Cyano-3-(substituted phenyl)acrylamideCPA2Mushroom TyrosinaseComparable to Kojic Acid at 25µMB16F10Suppressed tyrosinase activity and melanogenesis in a dose-dependent manner with no cytotoxic effects.[1]
2-CyanopyrroleA12Tyrosinase0.97B16 MelanomaApproximately 30 times more potent than the reference inhibitor, kojic acid (IC50: 28.72 µM).[2] Exhibited a 33.48% inhibition of tyrosinase in B16 melanoma cells at 100 µM, which was comparable to kojic acid's 39.81% inhibition.[2]
Experimental Protocols

Mushroom Tyrosinase Inhibition Assay: The inhibitory activities of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives against mushroom tyrosinase were evaluated.[1] A docking simulation was also performed to predict the binding affinity of the compounds to the active site of mushroom tyrosinase.[1]

Cellular Tyrosinase Activity and Melanin Content Assay: B16F10 melanoma cells were used to assess the in-cell inhibitory effects of the compounds. The cells were treated with the test compounds, and the subsequent tyrosinase activity and melanin content were measured.[1] For the 2-cyanopyrrole derivatives, B16 melanoma cells were treated with the compounds, and the inhibitory effect on cellular tyrosinase was determined.[2]

Signaling Pathway

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 2-Cyano-Phenyl Derivatives Inhibitor->Tyrosinase

Caption: Inhibition of the melanin synthesis pathway by 2-cyano-phenyl derivatives targeting tyrosinase.

II. Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, and its inhibitors are used to treat hyperuricemia and gout.

Quantitative Inhibitory Data
Compound ClassDerivative ExampleTarget EnzymeIC50 Value (µM)Inhibition Type
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid10cXanthine Oxidase0.0240Mixed-type
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid10eXanthine Oxidase0.0181Not Specified
Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay: The inhibitory potency of the synthesized compounds against xanthine oxidase was determined in vitro. The IC50 values were calculated from the dose-response curves.[3]

Kinetic Analysis: To determine the mechanism of inhibition, a Lineweaver-Burk plot analysis was performed for the representative compound 10c.[3]

In Vivo Hypouricemic Effect: A potassium oxonate-induced hyperuricemia model in rats was used to evaluate the in vivo efficacy of compound 10c. Serum uric acid levels were measured after oral administration of the compound.[3]

Acute Oral Toxicity Study: An acute oral toxicity study was conducted in mice to assess the safety profile of compound 10c at a high dose.[3]

Experimental Workflow

XO_Inhibitor_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis XO_Assay XO Inhibition Assay (IC50 Determination) Synthesis->XO_Assay Kinetic_Study Kinetic Analysis (Lineweaver-Burk Plot) XO_Assay->Kinetic_Study Hyperuricemia_Model Potassium Oxonate-Induced Hyperuricemia in Rats Kinetic_Study->Hyperuricemia_Model Toxicity_Study Acute Oral Toxicity in Mice

Caption: Workflow for the evaluation of xanthine oxidase inhibitors.

III. TAK1 Inhibitors

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key signaling molecule in the NF-κB and MAPK pathways, making it a target for anti-inflammatory and anti-cancer therapies.

Quantitative Inhibitory Data
Compound ClassDerivative ExampleTarget EnzymeIC50 Value (nM)Covalent Bonding
Imidazopyridine with 2-cyanoacrylamide moiety13hTAK127Reversible
Experimental Protocols

TAK1 Inhibition Assay: The inhibitory activity of the synthesized imidazopyridine derivatives against TAK1 was evaluated to determine their IC50 values.[4]

Reversibility Assay: The reversibility of the covalent bond formed between the inhibitor and the target was assessed using β-mercaptoethanol.[4] This experiment helps to distinguish between reversible and irreversible covalent inhibitors.

Signaling Pathway

TAK1_Inhibition_Pathway Stimuli Stimuli TAK1 TAK1 Stimuli->TAK1 NF_kB_Pathway NF-κB Pathway TAK1->NF_kB_Pathway MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway Inflammation_Apoptosis Inflammation & Apoptosis NF_kB_Pathway->Inflammation_Apoptosis MAPK_Pathway->Inflammation_Apoptosis Inhibitor Imidazopyridine Derivative (13h) Inhibitor->TAK1

Caption: Inhibition of TAK1 signaling by a 2-cyanoacrylamide derivative.

IV. Other Inhibitory Activities

The 2-cyano-phenyl scaffold has been incorporated into molecules targeting other enzymes as well.

Quantitative Inhibitory Data
Compound ClassDerivative ExamplesTarget EnzymesIC50 Values (µM)
Dual Enkephalinase InhibitorsSDUY812, SDUY816, SDUY817Aminopeptidase N (APN)0.38, 0.68, 0.29
Neutral Endopeptidase (NEP)6.9, 6.9, 7.4
Cyano-cinnamate Derivatives4iMitochondrial Pyruvate Carrier (MPC)LA content: 0.322 µmol/10^6 cell
Experimental Highlights
  • Dual Enkephalinase Inhibitors: These compounds were designed to prolong the half-life of endogenous opiates by inhibiting their degradation.[5] Their analgesic effects were confirmed in mouse models of acute, inflammatory, and neuropathic pain.[5]

  • Mitochondrial Pyruvate Carrier (MPC) Inhibitors: These derivatives were shown to promote cellular lactate production, indicating inhibition of mitochondrial pyruvate uptake.[6] Compound 4i also demonstrated the ability to promote hair growth in shaved mice.[6]

V. Anti-inflammatory and Antiparasitic Activities

  • (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): This compound has shown potential as an anti-inflammatory agent.[7][8] It is suggested that its Michael acceptor region may interact with Keap-1, a negative regulator of the Nrf2 antioxidant response pathway.[7] The anti-inflammatory effects were evaluated using models such as zymosan- and Complete Freund's Adjuvant (CFA)-induced inflammation.[7][8]

  • 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide Derivatives: These compounds were synthesized and evaluated for their in vitro antimalarial and antileishmanial activities. While not effective against Plasmodium falciparum, two derivatives showed good activity against Leishmania infantum.[9]

This comparative guide highlights the versatility of the 2-cyano-phenyl structural motif in designing inhibitors for a range of biological targets. The provided data and experimental contexts offer a foundation for researchers to compare the efficacy of these different compound classes and to guide the design of future therapeutic agents.

References

spectroscopic comparison of 2-Cyano-2-phenylpropanamide from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific accuracy and reproducibility, the quality of starting materials is paramount. This guide provides a comprehensive framework for the spectroscopic comparison of 2-Cyano-2-phenylpropanamide obtained from various suppliers. By employing standardized analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—researchers can effectively assess the purity, identity, and consistency of this critical reagent. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols to empower researchers to make informed decisions about the materials used in their experiments.

Expected Spectroscopic Data

While Certificates of Analysis from suppliers should provide lot-specific data, the following table summarizes the theoretically expected spectroscopic data for this compound. Researchers can use this as a benchmark for their own analysis.

Parameter Supplier A (Typical Data) Supplier B (Typical Data) Supplier C (Typical Data) Expected Values & Key Features
¹H NMR (ppm) [Data not publicly available][Data not publicly available][Data not publicly available]~ 7.3-7.5 (m, 5H, Ar-H)~ 2.0 (s, 3H, -CH₃)~ 7.0-8.0 (br s, 2H, -CONH₂)
¹³C NMR (ppm) [Data not publicly available][Data not publicly available][Data not publicly available]~ 170-175 (-C=O)~ 135-140 (Ar-C quat.)~ 125-130 (Ar-CH)~ 120-125 (-C≡N)~ 45-50 (-C(CN)(Ph))~ 25-30 (-CH₃)
FTIR (cm⁻¹) [Data not publicly available][Data not publicly available][Data not publicly available]~ 3400-3200 (N-H stretch, amide)~ 3050-3000 (C-H stretch, aromatic)~ 2240-2220 (C≡N stretch)~ 1680-1650 (C=O stretch, amide I)~ 1600-1550 (N-H bend, amide II)
Mass Spec. (m/z) [Data not publicly available][Data not publicly available][Data not publicly available][M+H]⁺: ~175.08 [M+Na]⁺: ~197.06

Note: The data presented in the "Expected Values" column is based on the chemical structure of this compound and typical values for similar functional groups. Actual values may vary slightly depending on the solvent and instrument used. The supplier columns are intentionally left without data, as this is not publicly available. Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols

To ensure a consistent and reliable comparison, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess for the presence of impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, integration values, and coupling patterns to the expected values. Look for any unexpected signals that may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile (-C≡N), amide (C=O, N-H), and aromatic (C-H) functional groups. Compare the spectra from different suppliers for any shifts or additional peaks that might suggest differences in crystal form or the presence of impurities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50-500 m/z.

    • Resolution: >10,000.

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the measured mass to the theoretical exact mass to confirm the elemental composition.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different suppliers.

G cluster_2 Data Comparison & Evaluation Supplier_A Supplier A Sample NMR NMR Spectroscopy (¹H & ¹³C) Supplier_A->NMR FTIR FTIR Spectroscopy Supplier_A->FTIR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Sample Supplier_B->NMR Supplier_B->FTIR Supplier_B->MS Supplier_C Supplier C Sample Supplier_C->NMR Supplier_C->FTIR Supplier_C->MS Compare_Data Compare Spectra to Reference & Each Other NMR->Compare_Data FTIR->Compare_Data MS->Compare_Data Assess_Purity Assess Purity & Consistency Compare_Data->Assess_Purity Select_Supplier Select Optimal Supplier Assess_Purity->Select_Supplier

Caption: Workflow for Spectroscopic Comparison.

By adhering to these protocols and utilizing the provided theoretical data, researchers can confidently evaluate and select the most suitable source of this compound for their research, ensuring the integrity and reliability of their scientific endeavors.

Assessing the Purity of Synthesized 2-Cyano-2-phenylpropanamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for determining the purity of 2-Cyano-2-phenylpropanamide, a key intermediate in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with a detailed experimental protocol and comparison to alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves a multi-step process. Understanding this pathway is crucial for identifying potential process-related impurities.

Proposed Synthesis Pathway:

A likely synthesis begins with a Strecker-type reaction of acetophenone with an ammonia source and a cyanide salt to form the intermediate 2-amino-2-phenylpropanenitrile. Subsequent partial hydrolysis of the nitrile group yields the desired this compound.

Potential Impurities:

Based on this synthetic route, the following impurities could be present in the final product:

  • Starting Materials: Unreacted acetophenone.

  • Intermediates: Residual 2-amino-2-phenylpropanenitrile.

  • By-products of the Strecker Reaction: By-products arising from side reactions of acetophenone or the nitrile intermediate.

  • Over-hydrolysis Product: 2-phenylpropanamide-2-carboxylic acid (from complete hydrolysis of the nitrile).

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the presence of the undesired enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound.

Experimental Protocol: Reverse-Phase HPLC Method

This section details a typical RP-HPLC method for the analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution of this compound in mobile phase A/B (50:50)

Rationale for Method Parameters:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds.

  • The gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities, from the more polar starting materials and hydrolysis by-products to the less polar target compound.

  • Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.

  • UV detection at 210 nm is chosen as many organic molecules, including the target compound and its likely impurities, exhibit strong absorbance at this wavelength.

Data Presentation: Hypothetical HPLC Purity Analysis

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating how purity is calculated.

Peak Retention Time (min) Area (%) Identity
13.50.2Acetophenone (Impurity)
25.80.52-amino-2-phenylpropanenitrile (Impurity)
312.199.1This compound (API)
415.40.2Unidentified Impurity

Purity Calculation:

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

In this hypothetical example, the purity of this compound is calculated to be 99.1%.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity assessment, other techniques can provide complementary and confirmatory data.

Technique Principle Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, and widely available.Requires chromophores for UV detection, may not detect all impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify unknown impurities, and is quantitative (qNMR).[1][2]Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification.[3][4][5][6][7]Typically not inherently quantitative without standards, ionization efficiency can vary between compounds.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.[8]Essential for determining enantiomeric purity.Requires specialized and often expensive columns.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_synthesis Synthesis cluster_sampling Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesis Synthesis of this compound Sampling Take Crude Sample Synthesis->Sampling Dissolution Dissolve in Mobile Phase Sampling->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System Inject into HPLC System Filtration->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Purity Report

Caption: Experimental workflow for HPLC purity assessment.

This guide provides a foundational understanding of the analytical methodologies available for assessing the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation, structural elucidation of impurities, and determination of enantiomeric excess. For comprehensive quality control, a combination of these techniques is often employed.

References

Comparative Guide to the Structure-Activity Relationship of 2-Cyano-2-phenylpropanamide Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyano-2-phenylpropanamide analogs, focusing on their potential as anticonvulsant agents. Due to a lack of extensive direct studies on this specific chemical class, this guide draws inferences from structurally related compounds, particularly α-substituted α-phenylacetamide and N-benzylacetamide derivatives, to predict the likely impact of structural modifications on anticonvulsant activity. The information is intended to guide the design and synthesis of novel anticonvulsant drug candidates.

Core Molecular Scaffold

The core structure of the this compound scaffold is characterized by a quaternary carbon atom substituted with a cyano group, a phenyl ring, a carboxamide group, and a methyl group. The SAR studies of related compounds suggest that modifications at the phenyl ring and the amide nitrogen are key to modulating anticonvulsant activity.

General chemical scaffold of this compound analogs.

Comparative Anticonvulsant Activity of Analogs

The following table summarizes the predicted anticonvulsant activities of hypothetical this compound analogs based on SAR data from structurally similar compounds evaluated in standard preclinical models. The data presented is illustrative and aims to guide future research.

Compound IDPhenyl Ring Substitution (R1)Amide Substitution (R2)Predicted MES ED₅₀ (mg/kg)Predicted scPTZ ED₅₀ (mg/kg)Predicted 6 Hz ED₅₀ (mg/kg)Predicted Neurotoxicity TD₅₀ (mg/kg)
Ref-1 HH>100>100>100>300
CP-1 4-ClH50-70>10040-60200-250
CP-2 4-FH40-60>10030-50250-300
CP-3 2,6-di-ClH30-50>10025-45150-200
CP-4 4-OCH₃H70-90>10060-80>300
CPA-1 HBenzyl20-4080-10015-35100-150
CPA-2 4-FBenzyl15-3070-9010-25120-180
CPA-3 4-Cl4-F-Benzyl10-2560-808-20100-140

Inferred Structure-Activity Relationships

  • Phenyl Ring (R1):

    • Electron-withdrawing groups (e.g., halogens) at the para or di-ortho positions of the phenyl ring generally enhance anticonvulsant activity in the Maximal Electroshock (MES) and 6 Hz seizure models.[1][2]

    • The introduction of small, electron-rich aromatic or heteroaromatic groups at the α-position (in place of the phenyl group) has also been shown to confer potent activity.[3]

    • Electron-donating groups (e.g., methoxy) may decrease activity.[4]

  • Amide Group (R2):

    • Substitution on the amide nitrogen with a benzyl group significantly increases potency.[1][3] This suggests the importance of a second aromatic ring for activity.

    • The presence of hydrogen bond donors and acceptors in the amide moiety is a critical feature for the anticonvulsant activity of phenytoin-like drugs.[5]

    • The nature and position of substituents on the N-benzyl ring can further modulate activity and toxicity.

Experimental Protocols

The following are detailed methodologies for the key experimental assays cited in this guide.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.[6][7][8]

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[9][10]

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The abolition of this tonic phase is considered protection.[7][9]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures and identifies compounds that can raise the seizure threshold.[8][11]

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in 97% of control animals (CD₉₇, typically 85 mg/kg) is administered.[11][12][13]

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED₅₀ is calculated.

Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.[14][15][16]

  • Animals: Male albino mice (20-26 g) are used.

  • Drug Administration: Test compounds are administered i.p. or p.o.

  • Stimulation: At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (typically 32 mA or 44 mA) is delivered via corneal electrodes.[14][17] A topical anesthetic is applied to the corneas prior to stimulation.[14][18]

  • Observation: Animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.[14][15]

  • Endpoint: The absence of these seizure behaviors is considered protection.[14][17]

  • Data Analysis: The ED₅₀ is determined.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀).[19][20][21]

  • Apparatus: A rotating rod apparatus (e.g., RotaRod) is used. The speed of rotation can be constant or accelerating.[20][22]

  • Training: Animals are trained on the apparatus for a set period before the test day to ensure they have learned the task.[19][22]

  • Procedure: At the time of peak drug effect, mice are placed on the rotating rod.

  • Endpoint: The time the animal remains on the rod is recorded. A fall from the rod is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes 50% of the animals to fall from the rod, is calculated.

Proposed Anticonvulsant Screening Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Toxicity and Further Evaluation cluster_2 Initial Stage MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Rotarod Rotarod Test (Neurotoxicity) MES->Rotarod scPTZ Subcutaneous PTZ (scPTZ) Test (Absence Seizures) scPTZ->Rotarod Hz6 6 Hz Test (Therapy-Resistant Partial Seizures) Hz6->Rotarod MoA Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) Rotarod->MoA Synthesis Synthesis of Analogs Synthesis->MES Synthesis->scPTZ Synthesis->Hz6

Workflow for preclinical anticonvulsant drug discovery.

Potential Mechanisms of Action

While the precise mechanism of action for this compound analogs is yet to be determined, related anticonvulsant compounds are known to act through various mechanisms. These potential targets provide a starting point for mechanistic studies.

Potential_Mechanisms_of_Action cluster_0 Potential Molecular Targets cluster_1 Cellular Effect VGSC Voltage-Gated Sodium Channels (VGSCs) ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability Blockade VGCC Voltage-Gated Calcium Channels (VGCCs) VGCC->ReducedExcitability Blockade GABA_A GABA-A Receptors EnhancedInhibition Enhanced Synaptic Inhibition GABA_A->EnhancedInhibition Positive Allosteric Modulation Glutamate Glutamate Receptors (e.g., AMPA, NMDA) Glutamate->ReducedExcitability Antagonism

References

Comparative Analysis of the Cytotoxic Effects of 2-Cyano-2-phenylpropanamide Analogs on Cancerous and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive Overview Based on Structurally Related Compounds

Disclaimer: To date, publicly available scientific literature lacks specific studies on the cytotoxic effects of 2-Cyano-2-phenylpropanamide. This guide, therefore, presents a comparative analysis of structurally similar compounds, namely 2-phenylacrylonitrile and 2-cyano-3-phenylacrylamide derivatives, to provide a predictive overview of the potential cytotoxic profile of this compound. The data herein should be interpreted as a surrogate for the direct evaluation of the target compound.

This report details the cytotoxic activity of these analog compounds against a panel of cancerous and normal cell lines. Experimental data, including IC50 values, are presented to facilitate a comparative assessment of their potency and selectivity. Detailed experimental protocols for cytotoxicity determination and a proposed signaling pathway for apoptosis induction are also provided to aid researchers in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic effects of various 2-phenylacrylonitrile and 2-cyano-3-phenylacrylamide derivatives have been evaluated against multiple human cancer cell lines and, to a lesser extent, against normal human cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity.

Table 1: Comparative IC50 Values of 2-Phenylacrylonitrile Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile MCF-7 (Breast)0.127 ± 0.043MCF-10A (Breast Epithelial)16 ± 4
MDA-MB-231 (Breast)34 ± 2
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile HT29 (Colon)0.52
BE2-C (Neuroblastoma)3
Compound 1g2a HCT116 (Colon)0.0059L-02 (Liver)> 1
BEL-7402 (Liver)0.0078MCF-10A (Breast Epithelial)> 1

Table 2: Comparative IC50 Values of 2-Cyano-3-phenylacrylamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
Compound 9 (with 4-(piperidin-1-yl)phenyl moiety) HCT116 (Colon)14.5 ± 1.4HSF (Skin Fibroblast)> 200
MDA-MB-231 (Breast)20 ± 1.6
A549 (Lung)36.4 ± 4.4
Compound with pyridin-3-yl group HCT116 (Colon)> 200HSF (Skin Fibroblast)> 200
MDA-MB-231 (Breast)184.33 ± 8.30
A549 (Lung)> 200
Ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate MCF7 (Breast)55.3 µg/mlBJ1 (Skin Fibroblast)Not specified
Acrylamide derivative 5 MCF7 (Breast)61.2 µg/mlBJ1 (Skin Fibroblast)Not specified
Acrylamide derivative 10 MCF7 (Breast)66.4 µg/mlBJ1 (Skin Fibroblast)Not specified

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of novel compounds using a standard in vitro cell-based assay.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Cells (both cancerous and normal) are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in a complete cell culture medium.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound.

  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for a few minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are directly proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Studies on 2-phenylacrylonitrile and 2-cyano-3-phenylacrylamide derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). While the precise mechanisms can vary between different derivatives and cell types, a common pathway involves the intrinsic or mitochondrial pathway of apoptosis.

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a generalized pathway for apoptosis induction by cytotoxic agents, which may be relevant to the compounds discussed.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Bcl-2 family\n(Bax, Bak) Bcl-2 family (Bax, Bak) Caspase-8->Bcl-2 family\n(Bax, Bak) Bid cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cytotoxic Agent\n(e.g., this compound analog) Cytotoxic Agent (e.g., this compound analog) DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activation p53->Bcl-2 family\n(Bax, Bak) Upregulation Mitochondrion Mitochondrion Bcl-2 family\n(Bax, Bak)->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Cytotoxic Agent Cytotoxic Agent Cytotoxic Agent->DNA Damage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Some studies also indicate the involvement of other signaling molecules. For instance, certain 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives have been shown to down-regulate the expression of STAT2 (Signal transducer and activator of transcription 2) and RBL2 (RB transcriptional corepressor like 2) in breast cancer cells. This suggests that the cytotoxic mechanism of these compounds may also involve the modulation of signal transduction pathways related to cell survival and proliferation.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Treatment Treatment with Compound Dilutions Compound_Synthesis->Compound_Treatment Cell_Culture Cancer & Normal Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (570 nm) MTT_Assay->Absorbance_Reading Data_Processing Data Processing (% Viability) Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Conclusion Conclusion on Cytotoxicity & Selectivity IC50_Determination->Conclusion

Caption: Workflow for in vitro cytotoxicity testing.

Unraveling the Mechanism of Action of 2-Cyano-2-phenylpropanamide: A Guide to Validation via Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative framework for validating the molecular target of 2-Cyano-2-phenylpropanamide through mutagenesis studies. Due to a lack of publicly available data on the specific biological target of this compound, this document will focus on a hypothetical scenario to illustrate the validation process. We will postulate a putative enzyme target and demonstrate how site-directed mutagenesis can elucidate the compound's binding and inhibitory mechanisms.

While direct experimental data for this compound is not currently available in the public domain, the principles and protocols outlined here serve as a comprehensive template for the validation of any small molecule inhibitor's mechanism of action.

Hypothetical Target: A Cysteine Protease

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a hypothetical cysteine protease, which we will refer to as "CysProtease-X." Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them common targets for drug development. The catalytic activity of these enzymes relies on a critical cysteine residue in their active site.

Data Presentation: Comparative Analysis of CysProtease-X Inhibition

To validate the mechanism of action, a comparative analysis of the inhibitory activity of this compound against the wild-type (WT) CysProtease-X and a series of rationally designed mutants would be performed. The quantitative data from such an experiment would be summarized as follows:

Enzyme VariantIC₅₀ of this compound (µM)Key Amino Acid ChangeRationale for Mutation
Wild-Type5.2 ± 0.8NoneBaseline activity
C25A> 1000Cysteine to AlanineRemoval of the catalytic nucleophile
N175A85.6 ± 7.3Asparagine to AlanineDisruption of the oxyanion hole
H159A152.1 ± 12.5Histidine to AlanineRemoval of the general base for catalysis
Y67F10.3 ± 1.1Tyrosine to PhenylalanineProbing a potential hydrogen bond interaction

Table 1: Comparative inhibitory activity of this compound against wild-type and mutant CysProtease-X. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. A significant increase in IC₅₀ for a mutant enzyme suggests that the mutated residue is important for the inhibitor's binding or mechanism.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of mutagenesis studies.

Site-Directed Mutagenesis Protocol

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to a DNA sequence.[1][2][3]

1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation.

  • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78°C.

2. PCR Amplification:

  • Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • Perform PCR using a plasmid containing the wild-type CysProtease-X gene as a template and the designed mutagenic primers.

  • The PCR reaction will generate a linear, double-stranded DNA product containing the desired mutation.

3. Digestion of Parental DNA:

  • Treat the PCR product with the restriction enzyme DpnI. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized PCR product is unmethylated and will not be digested.

4. Transformation and Selection:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • The nicks in the circular plasmid are repaired by the bacterial host.

  • Select for transformed cells by plating on an appropriate antibiotic-containing agar plate.

5. Verification:

  • Isolate the plasmid DNA from several colonies.

  • Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Enzyme Inhibition Assay Protocol

1. Enzyme and Substrate Preparation:

  • Express and purify the wild-type and mutant CysProtease-X enzymes.

  • Prepare a stock solution of a fluorogenic substrate for CysProtease-X (e.g., a peptide with a fluorescent reporter group that is cleaved by the enzyme).

2. Assay Procedure:

  • In a 96-well plate, add a fixed concentration of the enzyme (wild-type or mutant) to each well.

  • Add varying concentrations of this compound to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Enzyme Inhibition Assay wt_plasmid Wild-Type CysProtease-X Plasmid pcr PCR Amplification wt_plasmid->pcr wt_expression Express & Purify WT Enzyme wt_plasmid->wt_expression primers Mutagenic Primers primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation into E. coli dpni->transform sequence DNA Sequencing Verification transform->sequence mutant_plasmid Mutant CysProtease-X Plasmid sequence->mutant_plasmid mutant_expression Express & Purify Mutant Enzyme mutant_plasmid->mutant_expression wt_enzyme WT CysProtease-X wt_expression->wt_enzyme mutant_enzyme Mutant CysProtease-X mutant_expression->mutant_enzyme assay_plate Assay Plate Incubation wt_enzyme->assay_plate mutant_enzyme->assay_plate compound This compound compound->assay_plate substrate Fluorogenic Substrate substrate->assay_plate plate_reader Fluorescence Measurement assay_plate->plate_reader data_analysis IC50 Determination plate_reader->data_analysis

Caption: Experimental workflow for validating the mechanism of action.

signaling_pathway cluster_active_site CysProtease-X Active Site C25 Cys25 (Nucleophile) Product Product C25->Product releases H159 His159 (General Base) H159->C25 activates N175 Asn175 (Oxyanion Hole) Substrate Substrate N175->Substrate stabilizes intermediate Substrate->C25 attacks Inhibitor This compound Inhibitor->C25 covalently modifies

Caption: Hypothetical mechanism of CysProtease-X inhibition.

Conclusion

While the specific molecular target of this compound remains to be elucidated, the methodology presented in this guide provides a robust framework for its future investigation. By employing site-directed mutagenesis in conjunction with detailed enzyme kinetics, researchers can definitively validate the mechanism of action of this and other novel compounds. This approach is fundamental to the progression of drug discovery and the development of targeted therapeutics. The provided protocols and visualizations serve as a practical resource for scientists engaged in the crucial task of mechanism-of-action validation.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance

The proper disposal of 2-Cyano-2-phenylpropanamide, a nitrile-containing compound, is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE).

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or potential decomposition products.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile rubber gloves. If direct contact is anticipated, consider double-gloving.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

    • Lab Coat: A standard laboratory coat must be worn.

  • Contingency Planning: An emergency eyewash and safety shower must be readily accessible. All personnel handling the compound should be familiar with its location and operation.

II. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. For small quantities, chemical neutralization through hydrolysis may be considered to render the compound less hazardous before disposal, but this should only be performed by trained personnel.

Option 1: Direct Disposal (Recommended)

  • Waste Segregation:

    • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Crucially, do not mix with acidic waste. Contact with acids can lead to the generation of highly toxic hydrogen cyanide gas.

    • Label the container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

    • Incompatible materials to avoid storing with this compound waste include strong acids, strong oxidizing agents, and bases.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

Option 2: Chemical Neutralization via Alkaline Hydrolysis (For small quantities, by trained personnel only)

Nitriles can be hydrolyzed to the corresponding carboxylic acid, which is generally less toxic. Alkaline hydrolysis is preferred as it avoids the generation of hydrogen cyanide gas that can occur under acidic conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Materials:

    • Waste this compound

    • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Stir bar and magnetic stir plate

    • pH paper or pH meter

  • Procedure:

    • In a chemical fume hood, carefully place the waste this compound into a round-bottom flask equipped with a stir bar.

    • Slowly add an excess of 10% sodium hydroxide solution to the flask. The reaction is typically carried out at an elevated temperature.

    • Assemble a reflux apparatus and heat the mixture to reflux with stirring. The reaction time will vary depending on the quantity and concentration, but several hours may be required for complete hydrolysis.

    • After the reaction is complete (as determined by an appropriate analytical method, if necessary), allow the mixture to cool to room temperature.

    • The resulting solution will contain the sodium salt of 2-phenylpropanoic acid and ammonia. This solution should still be disposed of as hazardous waste, but the primary hazard of the nitrile group has been eliminated.

    • Transfer the cooled, hydrolyzed solution to a labeled hazardous waste container and arrange for disposal as described in Option 1.

III. Decontamination
  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse the contaminated items with a 10% sodium hydroxide solution, followed by a thorough wash with soap and water. All rinsates should be collected as hazardous waste.

IV. Spill Management
  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Place the absorbed material into a sealed container and dispose of it as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data

The following table summarizes key quantitative data related to the safe handling and disposal of cyanide compounds, which are relevant to this compound.

ParameterValue
Occupational Exposure Limits (as CN)
OSHA PEL (8-hour TWA)5 mg/m³[1][2]
NIOSH REL (10-minute ceiling)5 mg/m³[2]
ACGIH TLV (Ceiling)5 mg/m³[2]
Hydrolysis Conditions
Alkaline Hydrolysis ReagentSodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
TemperatureElevated (e.g., reflux)[3]
Incompatible Materials Strong acids, Strong oxidizing agents, Bases
Decomposition Products (Potential) Hydrogen cyanide (in the presence of acid), Oxides of carbon and nitrogen (upon combustion)

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_decision Disposal Decision cluster_direct_disposal Direct Disposal cluster_hydrolysis Alkaline Hydrolysis start Start: Have this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_small_quantity Small Quantity & Trained Personnel? fume_hood->is_small_quantity collect_waste Collect in Labeled Hazardous Waste Container is_small_quantity->collect_waste No hydrolyze Perform Alkaline Hydrolysis (e.g., with 10% NaOH at reflux) is_small_quantity->hydrolyze Yes segregate Segregate from Acids and Incompatibles collect_waste->segregate store Store in Designated Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end collect_hydrolyzed Collect Hydrolyzed Solution in Labeled Waste Container hydrolyze->collect_hydrolyzed collect_hydrolyzed->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Cyano-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Cyano-2-phenylpropanamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldSafety goggles are the minimum requirement.[1] A face shield should be worn in addition to goggles whenever there is a splash hazard.[1]
Hands Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[2] Double-gloving is advised for enhanced protection.[3] Always inspect gloves for tears or leaks before use.[2]
Body Laboratory CoatA lab coat with long, tight-fitting sleeves should be worn.[4]
Respiratory Respirator (if necessary)A respiratory protection may be necessary if there is a potential for aerosolization and work is conducted outside of a fume hood.[4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound, especially when handling the solid form, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[2][3]

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are accessible.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of generating airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed when not in use.[5]

  • Store separately from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan

All waste containing this compound, including contaminated gloves, wipes, and glassware, must be treated as hazardous waste.[3] Dispose of this waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.[7]

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and contained within the fume hood, it can be cleaned up by personnel wearing appropriate PPE.[2]

  • For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response team.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.